Butyl isothiocyanate
Description
Significance of Isothiocyanates in Chemical Biology and Medicine
Isothiocyanates are significant in chemical biology and medicine primarily due to their biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netrjpharmacognosy.irresearchgate.netfoodandnutritionjournal.orgsciopen.com These effects are often attributed to their highly reactive electrophilic nature, allowing them to interact with nucleophilic sites on proteins and other biomolecules. foodandnutritionjournal.orgontosight.aitandfonline.com This reactivity can modulate the activity of various enzymes and signaling pathways involved in cellular defense, detoxification, and disease progression. foodandnutritionjournal.orgtandfonline.com For instance, some ITCs can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, which is crucial for defending against oxidative stress and electrophilic insults. foodandnutritionjournal.orgtandfonline.com
Overview of Glucosinolate-Isothiocyanate System Dynamics in Plants
The isothiocyanate system in plants is a sophisticated defense mechanism known as the "mustard oil bomb." researchgate.netnih.govmdpi.comfrontiersin.org Glucosinolates, stable sulfur-containing precursors, are stored separately from the enzyme myrosinase (a thioglucosidase) within plant tissues. researchgate.netnih.govfrontiersin.org When the plant tissue is damaged, for example, by herbivory or mechanical stress, the glucosinolates come into contact with myrosinase. researchgate.netnih.govmdpi.comfrontiersin.org This enzymatic hydrolysis cleaves the thioglucoside linkage of glucosinolates, yielding an unstable intermediate that rapidly rearranges to form various breakdown products, including isothiocyanates, thiocyanates, and nitriles. researchgate.netnih.govfrontiersin.orgrevista-agroproductividad.orgmdpi.com The specific product formed depends on factors such as the structure of the glucosinolate side chain, pH, and the presence of specific proteins. researchgate.netfrontiersin.orgmdpi.com This rapid generation of biologically active compounds serves as a defense against pests and pathogens. researchgate.netnih.govmdpi.comfrontiersin.orgrevista-agroproductividad.orgwur.nl
Classification and Structural Diversity of Aliphatic Isothiocyanates
Isothiocyanates are broadly classified based on the structure of their side chain (R group in the R-N=C=S structure). foodandnutritionjournal.org Based on the amino acid precursor from which their parent glucosinolate is derived, they can be categorized into aliphatic, aromatic, and indole (B1671886) isothiocyanates. foodandnutritionjournal.orgmdpi.comresearchgate.net Aliphatic isothiocyanates, which are the focus here, are derived from glucosinolates whose side chains originate from aliphatic amino acids such as methionine, alanine, leucine, valine, or isoleucine. mdpi.comresearchgate.net This category encompasses a wide range of structures with varying chain lengths and functional groups, contributing to the diverse biological activities observed within this class of compounds. Examples of aliphatic isothiocyanates include sulforaphane (B1684495) (derived from glucoraphanin) and allyl isothiocyanate (derived from sinigrin). researchgate.netoregonstate.edu
Historical Context of Butyl Isothiocyanate Research
This compound (BITC) is an aliphatic isothiocyanate with a butyl group attached to the isothiocyanate functional group. nih.gov Its presence has been reported in various plant species, including Brassica carinata, Capparis spinosa, and Eutrema japonicum. nih.gov Early research into isothiocyanates, dating back to the 19th century, focused on identifying the pungent principles in plants like mustard seed and understanding their formation through enzymatic hydrolysis. iupac.org The isolation of myrosinase in the 1840s was a key step in understanding the glucosinolate-myrosinase system. iupac.org
This compound, specifically, has been identified as a naturally occurring isothiocyanate found as a hydrolysis product of its corresponding glucosinolate in plants like Capparis flexuosa. tandfonline.com Studies in the mid to late 20th century began to investigate the metabolism of naturally occurring isothiocyanates, including this compound, in biological systems. tandfonline.com Research into the biological activities of ITCs, including aliphatic ones, gained momentum with the recognition of their potential in health and disease, particularly their chemopreventive properties. researchgate.netrjpharmacognosy.irresearchgate.netfoodandnutritionjournal.orgtandfonline.comfrontiersin.org While extensive research has focused on other aliphatic ITCs like sulforaphane, studies on this compound have also explored its biological effects. For instance, 4-(methylthio)this compound (erucin), a related aliphatic isothiocyanate found in Eruca sativa, has been investigated for its potential anti-cancer effects in animal models, demonstrating the ongoing interest in the biological activities of aliphatic ITCs with varying side chains. researchgate.netfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQQADUEULBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060467 | |
| Record name | 1-Isothiocyanatobutane | |
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Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Strong irritating green aroma | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
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Boiling Point |
168.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.952-0.958 | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
592-82-5 | |
| Record name | Butyl isothiocyanate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl isothiocyanate | |
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| Record name | Butyl isothiocyanate | |
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| Record name | Butane, 1-isothiocyanato- | |
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| Record name | 1-Isothiocyanatobutane | |
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| Record name | Butyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y31800S6C | |
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| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Butyl Isothiocyanate and Analogues
Strategies for Butyl Isothiocyanate Synthesis
The primary strategies for synthesizing this compound revolve around the formation of the characteristic -N=C=S functional group from readily available starting materials, most commonly primary amines like n-butylamine.
The conversion of primary amines is the most prevalent and versatile approach for synthesizing a wide array of isothiocyanates. rsc.orgchemrxiv.org These methods are advantageous due to the commercial availability of a vast number of primary amines.
A cornerstone of isothiocyanate synthesis is the two-step process involving the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.org This salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur atom to yield the final isothiocyanate product. nih.gov
The general mechanism involves the nucleophilic attack of the primary amine on carbon disulfide, followed by deprotonation by a base (like triethylamine) to form the stable dithiocarbamate salt. organic-chemistry.org This intermediate is then oxidized, leading to the formation of the R-N=C=S bond. A variety of reagents have been developed to facilitate this oxidative desulfurization step, each with its own advantages regarding yield, reaction conditions, and substrate scope. nih.gov For instance, sodium persulfate (Na₂S₂O₈) has been used as an efficient desulfurization agent in water, providing a green and practical procedure for converting structurally diverse amines. rsc.org Another approach uses tosyl chloride, which mediates the decomposition of dithiocarbamate salts generated in situ, producing high yields of alkyl and aryl isothiocyanates. organic-chemistry.orgwikipedia.org
Table 1: Comparison of Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium Persulfate (Na₂S₂O₈) | Water, Basic conditions | Green solvent, Good chemoselectivity, Tolerates many functional groups | rsc.org |
| Tosyl Chloride | Triethylamine, Organic solvent | High yields (75-97%), In situ generation of dithiocarbamate | nih.govorganic-chemistry.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic DMAP or DABCO | Volatile byproducts, Clean work-up (evaporation) | gre.ac.ukkiku.dkcbijournal.com |
| Iodine | Tetrabutylammonium iodide (TBAI) | Rapid reaction, Utilizes commercially available reagents | rsc.orgchemrxiv.org |
| Propane phosphonic acid anhydride (B1165640) (T3P®) | One-pot, two-step from amine | Efficient desulfurating agent, Good yields | organic-chemistry.org |
Electrochemical methods represent a modern, sustainable alternative for the synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org These protocols avoid the need for toxic and expensive chemical oxidants by using an electric current to drive the desulfurization step. gre.ac.uk A practical, high-yielding, and supporting-electrolyte-free electrochemical method has been developed for preparing both aliphatic and aromatic isothiocyanates. organic-chemistry.org
The process consists of condensing the primary amine with carbon disulfide in situ to form the dithiocarbamate salt, which is subsequently oxidized at the anode. gre.ac.uk In a typical setup, a carbon graphite (B72142) anode and a nickel cathode are used. The dithiocarbamate salt is oxidized at the anode to generate a thiocarbamyl cation, which then loses a proton to form the isothiocyanate. This method displays excellent functional group tolerance and often results in a pure product after a simple acidic workup. gre.ac.uk
Table 2: Examples of Electrochemical Synthesis of Isothiocyanates
| Starting Amine | Product Yield | Reference |
|---|---|---|
| Benzylamine | 95% | gre.ac.uk |
| L-phenylalanine methyl ester | Good yield | gre.ac.uk |
| 4-methoxybenzylamine | 97% | gre.ac.uk |
| 1-Phenylethylamine | 95% | gre.ac.uk |
| Cyclohexylamine | 96% | gre.ac.uk |
The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a classic and highly effective method for producing isothiocyanates. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com This method is often favored for its directness and high yields. nih.gov
However, the significant drawback of this route is the high toxicity and hazardous nature of thiophosgene. semanticscholar.orgchemrxiv.org This has led to the development of numerous alternative "thiocarbonyl transfer" reagents and methods to circumvent its use. chemrxiv.orgkiku.dk Despite its toxicity, the thiophosgene route remains a benchmark in isothiocyanate synthesis. nih.gov
The decomposition of dithiocarbamate salts is the most frequently employed strategy for isothiocyanate synthesis. nih.gov As detailed in section 2.1.1.1, these intermediates are typically generated from a primary amine and carbon disulfide. The critical step is the subsequent desulfurization, for which a wide array of reagents has been investigated. chemrxiv.org
One notable reagent is di-tert-butyl dicarbonate (Boc₂O), which acts as an efficient desulfurizing agent. gre.ac.uk This method is particularly attractive because the byproducts, such as carbon dioxide (CO₂), carbonyl sulfide (B99878) (COS), and tert-butanol, are volatile, which allows for a simple work-up that often involves only the evaporation of the reaction mixture. kiku.dkcbijournal.com The reaction proceeds cleanly and rapidly for many aliphatic and activated aromatic amines. kiku.dk Other reagents like ethyl chloroformate and lead nitrate (B79036) have also been historically used for this transformation. nih.govwikipedia.orgacs.org
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. researchgate.net In the context of isothiocyanate synthesis, microwave irradiation has been successfully applied to the decomposition of dithiocarbamate intermediates. nih.gov This approach significantly reduces reaction times compared to conventional heating methods. nih.gov
A "one-pot", two-step procedure has been developed where the dithiocarbamate salt is formed in situ from an amine and carbon disulfide, followed by microwave-assisted desulfurization. nih.gov One such protocol uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a novel desulfurization reagent, affording high yields of various isothiocyanates in a microwave reactor. nih.gov Another study describes a solvent-free microwave-accelerated synthesis using Lawesson's reagent to convert isocyanates to isothiocyanates. semanticscholar.org These methods highlight the efficiency and potential for greener reaction conditions offered by microwave technology. scilit.comnih.gov
Table 3: Yields from Microwave-Assisted Synthesis of Isothiocyanates
| Substrate Type | Desulfurization Reagent | Yield Range | Reference |
|---|---|---|---|
| Aliphatic & Aromatic Amines | DMT/NMM/TsO⁻ | 72–96% (in aqueous medium) | nih.gov |
| Aliphatic & Aromatic Amines | DMT/NMM/TsO⁻ | 25–97% (in microwave reactor) | nih.gov |
| Isocyanates | Lawesson's Reagent | Not specified | semanticscholar.org |
Aqueous Medium Synthesis Techniques
Traditional methods for synthesizing isothiocyanates often rely on toxic reagents and organic solvents. beilstein-journals.orgnih.gov Recent advancements have focused on developing greener, more sustainable methods, with a particular emphasis on using water as the reaction medium. beilstein-journals.orgrsc.org
One prominent aqueous-based method involves a one-pot reaction starting from a primary amine, such as butylamine. beilstein-journals.orgnih.gov In this process, the amine reacts with carbon disulfide (CS₂) in an aqueous solution of a base like potassium carbonate (K₂CO₃) to form a dithiocarbamate salt intermediate. beilstein-journals.org This intermediate is then treated with a desulfurylation reagent to yield the final isothiocyanate. beilstein-journals.orgnih.gov Cyanuric chloride (TCT) has been demonstrated as an effective desulfurylation agent in a biphasic system of water and dichloromethane. beilstein-journals.org Another efficient and green desulfurizing agent for this aqueous synthesis is sodium persulfate (Na₂S₂O₈). rsc.org
Researchers have successfully synthesized various alkyl isothiocyanates, including those with volatile properties like tert-butyl isothiocyanate, in high yields using aqueous conditions. nih.govmdpi.com These methods are advantageous as they are economical, suitable for large-scale production, and avoid the use of hazardous chemicals like thiophosgene. beilstein-journals.org Microwave-assisted synthesis has also been explored in aqueous media, significantly reducing reaction times while maintaining good yields. nih.govtandfonline.com
| Starting Material | Reagents | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Primary Amine (e.g., Butylamine) | CS₂, K₂CO₃, Cyanuric Chloride | Water/CH₂Cl₂ | Economical, scalable, avoids highly toxic reagents | beilstein-journals.org |
| Primary Amine | CS₂, Base, Na₂S₂O₈ | Water | Green, practical, and efficient procedure | rsc.org |
| Primary Amine | CS₂, Base, DMT/NMM/TsO⁻ | Water (for aliphatic ITCs) | High yields for selected alkyl isothiocyanates | nih.govmdpi.com |
Synthesis of this compound Derivatives and Conjugates
In biological systems, isothiocyanates are primarily metabolized through the mercapturic acid pathway, which involves conjugation with glutathione (B108866) (GSH) and subsequent conversion to N-acetyl-L-cysteine (NAC) conjugates. nih.govresearchgate.net These mercapturic acids can be synthesized in the laboratory to serve as analytical standards or to study their biological properties. nih.govnih.gov
The synthesis is typically a straightforward addition reaction. This compound is added to a solution containing N-acetyl-L-cysteine and a mild base, such as sodium bicarbonate, in a suitable solvent. nih.gov The reaction proceeds to form the N-acetyl-S-(N-butylthiocarbamoyl)-L-cysteine conjugate. This method has been used to prepare a variety of mercapturic acids from different isothiocyanates with typical yields around 77%. nih.gov The resulting conjugates are crucial for understanding the metabolic fate and bioavailability of isothiocyanates like this compound. nih.govnih.gov
To explore the structure-activity relationships and enhance the biological efficacy of isothiocyanates, chemists often incorporate the -N=C=S functional group into larger, more complex molecular scaffolds. nih.govjohnshopkins.edu This approach allows for the modulation of properties such as stability, targeting, and potency.
One strategy involves using a reactive isothiocyanate-containing building block as a scaffold. For instance, phthalimidoacetyl isothiocyanate has been used as a versatile starting material. nih.govresearchgate.net It undergoes addition and cyclization reactions with various nucleophiles to generate a library of diverse heterocyclic systems, including 1,2,4-triazoles and 1,3-diazines, all bearing a phthalimido moiety. nih.gov
Another approach is the design of bifunctional analogues, as exemplified by the development of sulforaphane (B1684495) analogues. johnshopkins.edu In these molecules, the isothiocyanate group is separated from another functional group (e.g., a methylsulfonyl or acetyl group) by a specific carbon chain length, sometimes within a conformationally restricted framework like a norbornane (B1196662) ring. johnshopkins.edu This strategy has led to the discovery of potent inducers of detoxification enzymes. johnshopkins.edu These principles can be applied to create novel this compound analogues with tailored biological activities.
Advancements in Isothiocyanate Synthetic Chemistry
Recent progress in synthetic organic chemistry has expanded the toolbox for creating isothiocyanates, moving beyond traditional amine-based routes and enabling precise control over stereochemistry. chemrxiv.orgrsc.org
Historically, the synthesis of isothiocyanates has predominantly started from primary amines. chemrxiv.orgrsc.org However, a growing area of research focuses on methods that utilize non-nitrogenous starting materials, categorized as "Type C" reactions. chemrxiv.orgrsc.orgrsc.org These innovative approaches provide alternative pathways and expand the diversity of accessible isothiocyanate structures.
One such method involves the use of xanthate esters. While often used to synthesize carbamothioates, xanthates can also serve as precursors in isothiocyanate synthesis. nih.gov Other notable non-nitrogen starting materials include olefins and compounds with reactive C-H bonds. chemrxiv.org The use of elemental sulfur in conjunction with various reagents has also emerged as a powerful tool. For example, the reaction of isocyanides with elemental sulfur can produce isothiocyanates, offering a route that starts from a different class of nitrogen-containing compounds but avoids the direct use of amines. mdpi.com These methods are significant as they can overcome limitations associated with the functional group tolerance of amine-based syntheses. chemrxiv.org
| Starting Material Type | Example Precursor | Key Reagent(s) | Significance | Reference |
|---|---|---|---|---|
| Xanthate Esters | O-Alkyl S-methyl dithiocarbonates | Amine | Alternative to amine/CS₂ pathway | nih.gov |
| Isocyanides | Alkyl/Aryl Isocyanides | Elemental Sulfur | Avoids direct use of primary amines | mdpi.com |
| Olefins / C-H Bonds | Various Alkenes | - | Enables one-step synthesis, increasing utility | chemrxiv.org |
The synthesis of chiral isothiocyanates with high stereochemical purity is crucial when the biological activity is dependent on a specific enantiomer. Several methods have been developed to achieve stereoselective synthesis, often by starting with a chiral precursor and ensuring the reaction proceeds without racemization. rsc.orgnih.gov
A reliable method for producing chiral isothiocyanates is to start from optically active primary amines. rsc.orgnih.gov For example, the synthesis of (R)- and (S)-1-isothiocyanatoethylbenzene from the corresponding chiral amines using a desulfurization agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been shown to proceed with excellent retention of configuration. nih.gov Similarly, green methods using sodium persulfate in water have been successfully applied to the synthesis of chiral isothiocyanates from chiral amines. rsc.org
For more complex molecules, the tandem Staudinger/aza-Wittig reaction is a powerful tool. nih.govrsc.org This reaction sequence typically starts from a chiral azide, which is converted to an iminophosphorane intermediate that then reacts with carbon disulfide to form the isothiocyanate. rsc.org This method has been particularly useful for synthesizing isothiocyanate derivatives of amino acids without racemization. rsc.org
Biological Activities and Mechanisms of Action of Butyl Isothiocyanate
Antineoplastic and Chemopreventive Activities of Butyl Isothiocyanate
This compound (BITC), a member of the isothiocyanate family of compounds found in cruciferous vegetables, has demonstrated notable antineoplastic and chemopreventive properties. nih.govmdpi.com Its mechanisms of action are multifaceted, primarily involving the modulation of critical cellular processes that control cell growth, proliferation, and programmed cell death. nih.gov Research has consistently shown that BITC can inhibit the growth of various cancer cell lines, including those from breast, pancreatic, and bladder cancers. mdpi.comaacrjournals.orgnih.gov These inhibitory effects are largely attributed to its ability to halt the cell division cycle and induce apoptosis, or programmed cell death, in malignant cells. nih.govaacrjournals.org
Modulation of Cell Proliferation and Growth Arrest
A key feature of BITC's anticancer activity is its capacity to disrupt the normal progression of the cell cycle, thereby arresting the proliferation of cancer cells. aacrjournals.org This interference prevents cancer cells from dividing and multiplying, a fundamental aspect of tumor growth. nih.gov
Numerous studies have established that this compound induces cell cycle arrest, particularly at the G2/M checkpoint. aacrjournals.orgnih.govnih.gov This phase is a critical control point that ensures a cell is ready for mitosis (the M phase), the process of division into two daughter cells. By causing an arrest at this stage, BITC effectively prevents cancer cells from completing the division process. oup.com
The mechanism underlying G2/M arrest involves the modulation of key regulatory proteins. Research on human breast and pancreatic cancer cells has shown that BITC treatment leads to a significant decrease in the levels of proteins essential for the G2/M transition, including Cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C). aacrjournals.orgnih.gov For instance, in Capan-2 human pancreatic cancer cells, BITC treatment resulted in a 19% downregulation of CyclinB1, 51% of Cdc2, and 70% of Cdc25C, which collectively led to a 55% inhibition of Cdc2 kinase activity. nih.gov Concurrently, BITC has been observed to up-regulate cyclin-dependent kinase inhibitors like p21, which further contributes to halting the cell cycle. nih.gov The accumulation of cells in the G2/M phase is a consistent finding across various cancer cell types, including bladder cancer, highlighting this as a principal mechanism of BITC's antiproliferative action. mdpi.comnih.gov
Table 1: Effect of this compound on G2/M Cell Cycle Regulatory Proteins
| Cell Line | Cancer Type | Protein Modulated | Effect | Reference |
|---|---|---|---|---|
| Capan-2 | Pancreatic | Cyclin B1 | Downregulated (19%) | nih.gov |
| Capan-2 | Pancreatic | Cdc2 (Cdk1) | Downregulated (51%) | nih.gov |
| Capan-2 | Pancreatic | Cdc25C | Downregulated (70%) | nih.gov |
| Capan-2 | Pancreatic | p21 | Upregulated | nih.gov |
| MDA-MB-231 | Breast | Cyclin B1 | Decreased | aacrjournals.org |
| MDA-MB-231 | Breast | Cdk1 | Decreased | aacrjournals.org |
| MDA-MB-231 | Breast | Cdc25C | Decreased | aacrjournals.org |
| A375.S2 | Melanoma | Cyclin A | Downregulated | nih.gov |
| A375.S2 | Melanoma | Cdk1 | Downregulated | nih.gov |
| A375.S2 | Melanoma | Cdc25C | Downregulated | nih.gov |
Beyond halting cell proliferation, this compound is a potent inducer of apoptosis, a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.govmdpi.com The induction of apoptosis is a critical component of its anticancer effects. nih.gov BITC has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, often converging to ensure the efficient elimination of cancer cells. nih.gov
The intrinsic pathway of apoptosis is centered on the mitochondria. youtube.com BITC triggers this pathway by inducing mitochondrial dysfunction. nih.gov This process involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors from the mitochondria into the cell's cytoplasm. aacrjournals.orgnih.gov
A key event in this pathway is the release of cytochrome c. youtube.comresearchgate.net Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. youtube.com This structure then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the breakdown of cellular components and cell death. nih.govnih.gov Studies have confirmed that BITC treatment significantly stimulates the activity of both caspase-9 and caspase-3 in various cancer cells, including cisplatin-resistant oral cancer cells. nih.govnih.gov
The extrinsic pathway is initiated by signals from outside the cell through transmembrane death receptors on the cell surface, such as Fas receptor (FasR) and tumor necrosis factor receptor (TNFR). sinobiological.comnih.gov When these receptors are bound by their specific ligands (e.g., FasL, TNF-α), they recruit adaptor proteins like FADD (Fas-Associated Death Domain). sinobiological.comresearchgate.net This assembly forms the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. sinobiological.com
Research indicates that BITC can engage this pathway. nih.gov The activation of caspase-8 has been observed in pancreatic and prostate cancer cells following BITC exposure. nih.gov Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, or it can cleave the protein Bid into tBid, which then amplifies the apoptotic signal by engaging the intrinsic mitochondrial pathway. nih.govresearchgate.net The ability of BITC to activate both caspase-8 and caspase-9 demonstrates its capacity to induce apoptosis through a dual mechanism, enhancing its efficacy as an antineoplastic agent. nih.gov
The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov The balance between these opposing factions determines the cell's fate. mdpi.com Anti-apoptotic proteins function by preventing the release of cytochrome c from the mitochondria. nih.gov
This compound has been shown to shift this balance in favor of apoptosis by inhibiting the function and expression of anti-apoptotic factors. aacrjournals.orgnih.gov In studies using human breast cancer cells (MDA-MB-231), BITC treatment led to the downregulation of Bcl-2 and Bcl-xL protein levels. aacrjournals.org Simultaneously, it can upregulate pro-apoptotic proteins. For example, in A375.S2 melanoma cells, BITC treatment caused a downregulation of Bcl-2 expression while upregulating Bax. nih.gov This alteration in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, facilitating the release of cytochrome c and subsequent caspase activation, thereby promoting cell death. nih.govmdpi.com
Table 2: Modulation of Apoptotic Proteins by this compound in Cancer Cells
| Cell Line | Cancer Type | Protein Modulated | Effect | Pathway | Reference |
|---|---|---|---|---|---|
| CAR cells | Oral | Caspase-3 | Activated | Intrinsic | nih.gov |
| CAR cells | Oral | Caspase-9 | Activated | Intrinsic | nih.gov |
| Pancreatic/Prostate | Pancreatic/Prostate | Procaspase-8 | Activated | Extrinsic | nih.gov |
| Pancreatic/Prostate | Pancreatic/Prostate | Procaspase-9 | Activated | Intrinsic | nih.gov |
| MDA-MB-231 | Breast | Bcl-2 | Downregulated | Intrinsic | aacrjournals.org |
| MDA-MB-231 | Breast | Bcl-xL | Downregulated | Intrinsic | aacrjournals.org |
| A375.S2 | Melanoma | Bcl-2 | Downregulated | Intrinsic | nih.gov |
| A375.S2 | Melanoma | Bax | Upregulated | Intrinsic | nih.gov |
| CAR cells | Oral | Bcl-2 | Decreased | Intrinsic | nih.gov |
| CAR cells | Oral | Bcl-xL | Decreased | Intrinsic | nih.gov |
| CAR cells | Oral | Bax | Increased | Intrinsic | nih.gov |
| CAR cells | Oral | Bad | Increased | Intrinsic | nih.gov |
Autophagy Modulation (Induction and Pro-survival Effects)
This compound and structurally related compounds can modulate autophagy, a cellular process for degrading and recycling cellular components. This process plays a complex role in cell survival and death. In many contexts, the autophagy induced by isothiocyanates serves a pro-survival or protective function.
Studies on isothiocyanates, including this compound, have demonstrated their ability to alter key signaling pathways that control autophagy. For instance, this compound (BITC) has been shown to modulate the Akt-mTOR signaling pathway in bladder cancer cells. The mechanistic target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy; its inhibition is a primary trigger for autophagy induction. Research indicates that BITC, along with other isothiocyanates, can deactivate Akt-mTOR signaling.
While detailed mechanistic studies often focus on the closely related benzyl (B1604629) isothiocyanate (BITC), the findings provide strong insights into the class effects of these compounds. Benzyl isothiocyanate induces a protective autophagy response in human prostate and lung cancer cells by inhibiting the mTOR signaling pathway. researchgate.netnih.gov This inhibition is marked by a decrease in the phosphorylation of mTOR itself and its direct substrates. nih.gov The induced autophagy can act as a survival mechanism, as inhibiting this process has been shown to increase apoptosis (programmed cell death) caused by the isothiocyanate. nih.gov This suggests that the cell initiates autophagy to cope with the stress induced by the compound. The induction of autophagy by isothiocyanates is not limited to cancer cells; it has also been observed in primary cells, where it coincides with the suppression of mTORC1 and a halt in protein synthesis without affecting cell viability.
The role of autophagy can be context-dependent, sometimes promoting cell survival and other times contributing to cell death. nih.gov However, with isothiocyanates like benzyl isothiocyanate, the evidence frequently points towards the induction of a pro-survival autophagic response. researchgate.netnih.gov
Enzymatic Detoxification Pathway Modulation
Phase I Cytochrome P450 Enzyme Inhibition
This compound belongs to a class of compounds known to inhibit Phase I cytochrome P450 (CYP) enzymes. These enzymes are crucial for metabolizing a wide range of xenobiotics, including many pro-carcinogens that require metabolic activation to become carcinogenic. Inhibition of these enzymes is a key mechanism by which isothiocyanates can prevent the initiation of chemically induced cancers.
Research on the structure-activity relationships among isothiocyanates has provided insights into their inhibitory potential. Studies have focused extensively on benzyl isothiocyanate (BITC), a compound structurally similar to this compound. Benzyl isothiocyanate acts as a mechanism-based inactivator of several CYP enzymes, meaning it is converted by the enzyme into a reactive metabolite that then irreversibly binds to and inactivates the enzyme. nih.govacs.org
Specifically, benzyl isothiocyanate has been shown to inactivate CYP2B1 and CYP2E1 in a time- and concentration-dependent manner that requires NADPH as a cofactor. nih.govacs.org For CYP2B1, the inactivation leads to a significant loss of catalytic activity and is primarily due to the modification of the apoprotein (the protein part of the enzyme) by a BITC metabolite. acs.org Similarly, benzyl isothiocyanate irreversibly inactivates CYP2E1, with evidence suggesting the modification of the apoprotein is the primary mechanism. nih.gov
The inhibitory potency of isothiocyanates can vary based on their chemical structure. For arylalkyl isothiocyanates, increasing the length of the alkyl chain from one carbon (benzyl isothiocyanate) up to six carbons tends to increase inhibitory potency against certain CYP activities. oup.com
| Enzyme | Effect | Mechanism | Key Findings |
|---|---|---|---|
| CYP2B1 | Inactivation | Mechanism-based | KI = 5.8 µM; kinact = 0.66 min-1. Inactivation results from covalent modification of the apoprotein. acs.org |
| CYP2E1 | Inactivation | Mechanism-based | KI = 13 µM; kinact = 0.09 min-1. Inactivation is irreversible and dependent on NADPH. nih.gov |
Phase II Enzyme Induction (e.g., Glutathione (B108866) S-Transferase, UGT1A1, NQO1, HO-1, SOD1)
A hallmark of this compound's biological activity is its ability to potently induce Phase II detoxification enzymes. These enzymes play a critical protective role by enhancing the elimination of activated carcinogens and reactive oxygen species (ROS). This induction is a key component of its chemopreventive effects.
Direct research has shown that this compound (BITC) significantly enhances both the mRNA and protein levels of several critical Phase II and antioxidant enzymes. In cultured fibroblast cells, BITC treatment led to the induction of:
NAD(P)H:quinone oxidoreductase (NQO1): An enzyme that detoxifies quinones, preventing them from generating ROS.
Heme oxygenase-1 (HO-1): An enzyme that breaks down heme into biliverdin (B22007) (an antioxidant), iron, and carbon monoxide, playing a crucial role in the cellular antioxidant defense system. acs.org
γ-glutamyl cysteine synthetase (γGCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
This induction of NQO1 and HO-1 is a well-documented effect of many isothiocyanates and is largely dependent on the activation of the Nrf2 signaling pathway (see section 3.1.3.1). acs.orgrsc.org For example, studies on the related benzyl isothiocyanate demonstrated a remarkable upregulation in the expression of Nrf2, HO-1, and NQO1 in a rat model of gastric injury. rsc.org
The broader class of isothiocyanates is also known to induce other important Phase II enzymes:
Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, neutralizing them and facilitating their excretion. nih.govresearchgate.net Benzyl isothiocyanate, for instance, specifically enhances the production of the class pi GST isozyme (GSTP1). researchgate.net
UDP-glucuronosyltransferases (UGTs): Such as UGT1A1, which are responsible for conjugating glucuronic acid to various substrates, including the metabolic toxin bilirubin, to increase their water solubility and promote their elimination. frontiersin.org
Superoxide Dismutase (SOD): A study on 4-(methylthio)this compound (a derivative of this compound) showed it could restore levels of antioxidant enzymes, including SOD, in rats. frontiersin.orgnih.gov
| Enzyme | Compound Studied | Observed Effect |
|---|---|---|
| NQO1 (NAD(P)H:quinone oxidoreductase 1) | This compound | Induction (mRNA and protein) |
| HO-1 (Heme oxygenase-1) | This compound | Induction (mRNA and protein) |
| γGCS (γ-glutamyl cysteine synthetase) | This compound | Induction (mRNA and protein) |
| GST (Glutathione S-Transferase) | Benzyl isothiocyanate | Induction (specifically GSTP1) researchgate.net |
| UGT1A1 (UDP-glucuronosyltransferase 1A1) | Isothiocyanates (general) | Induction frontiersin.org |
| SOD (Superoxide Dismutase) | 4-(methylthio)this compound | Increased levels nih.gov |
Regulation of Signal Transduction Pathways
Nrf2-ARE Signaling Pathway Activation
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant and cytoprotective response, controlling the expression of numerous Phase II detoxification and antioxidant enzymes, as described in the previous section.
Research has demonstrated that this compound (BITC) directly triggers key events in the activation of this pathway. In NIH3T3 fibroblasts, BITC significantly increased the phosphorylation of ERK1/2, a kinase that operates upstream of Nrf2. This phosphorylation event was followed by an increased translocation of Nrf2 from the cytoplasm into the nucleus and subsequent transactivation of its target genes.
Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein called Keap1. Isothiocyanates, as electrophilic compounds, are thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is free to accumulate and move into the nucleus.
Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE sequence in the promoter regions of its target genes. This binding initiates the transcription of a battery of protective genes, including NQO1, HO-1, and γGCS, leading to the robust induction of the cell's antioxidant defenses. The activation of the Nrf2-ARE pathway is thus the central mechanism by which this compound induces Phase II enzyme expression.
Akt-mTOR Signaling Pathway Modulation
This compound modulates the Akt-mammalian target of rapamycin (mTOR) signaling pathway, a central cellular cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many diseases, including cancer.
Studies investigating the effects of isothiocyanates on cisplatin- and gemcitabine-resistant bladder cancer cell lines found that this compound (BITC), along with allyl- and phenylethyl-isothiocyanate, significantly inhibited tumor cell growth, proliferation, and clone formation. Mechanistically, these isothiocyanates were found to modulate the Akt-mTOR pathway. Specifically, treatment with these compounds led to a reduction in the phosphorylation of Akt (pAkt), a key indicator of the pathway's activation state.
The deactivation of the Akt-mTOR pathway is a clinically relevant finding, as its activation has been linked to the development of resistance to chemotherapy. By diminishing Akt phosphorylation, this compound can interfere with these pro-survival signals.
The modulation of this pathway is also directly linked to other cellular effects of isothiocyanates. As mentioned previously (section 3.1.1.3), mTOR is a primary negative regulator of autophagy. The inhibition of mTOR signaling by isothiocyanates is a key mechanism for the induction of autophagy. nih.gov Therefore, by modulating the Akt-mTOR pathway, this compound can influence fundamental cellular processes including cell growth, proliferation, and catabolic recycling through autophagy.
Impact on Cancer-Associated Metabolic Pathways
A study investigating the effects of 4-(methylthio)this compound (a related compound) demonstrated its ability to inhibit the upregulation of glycolytic enzymes in a breast cancer model. nih.gov This inhibition of key enzymes in the glycolytic pathway can disrupt the energy supply of cancer cells, thereby impeding their growth and proliferation.
Hypoxia, or low oxygen tension, is a common feature of the solid tumor microenvironment and a key driver of cancer progression. nih.govmdpi.com A crucial mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov HIF-1α regulates the expression of genes involved in various aspects of tumorigenesis, including angiogenesis, metabolic reprogramming, and metastasis. nih.govmdpi.commdpi.com
Research has shown that this compound can modulate the HIF-1α pathway. Specifically, 4-(methylthio)this compound was found to statistically lower the expression of HIF-1α in a breast cancer model. nih.gov By downregulating HIF-1α, this compound can potentially inhibit the adaptive responses of cancer cells to the hypoxic tumor microenvironment, thereby hindering tumor growth and progression. nih.govfrontiersin.org The regulation of HIF-1α itself is a complex process, involving oxygen-dependent degradation under normal oxygen conditions. nih.gov
Cancer cells exhibit an increased demand for amino acids to support their rapid growth and proliferation. frontiersin.org These building blocks are essential for protein synthesis, energy production, and the generation of other crucial biomolecules. frontiersin.orgresearchgate.net this compound has been shown to alter amino acid metabolism in cancer models.
In a study using a breast cancer model, 4-(methylthio)this compound treatment led to the downregulation of several specific amino acids that are vital for rapidly growing cancer cells. nih.gov The affected amino acids included serine, arginine, alanine, asparagine, and glutamic acid. nih.gov By reducing the availability of these key amino acids, this compound can disrupt essential cellular processes in cancer cells, contributing to its anti-cancer effects.
Interference with Tumor Progression Factors
This compound (BITC) and its related compounds interfere with key factors involved in tumor progression, notably through the modulation of telomerase activity and the alteration of microtubule dynamics. These actions disrupt the cellular machinery essential for the uncontrolled proliferation and survival of cancer cells.
Telomerase is an enzyme crucial for maintaining telomere length at the ends of chromosomes, enabling the replicative immortality that is a hallmark of approximately 90% of cancer cells. mdpi.com Its absence or low activity in most normal somatic cells makes it a prime target for anticancer therapies. nih.govmdpi.com
Research has demonstrated that isothiocyanates can inhibit the proliferation of cancer cells by altering telomerase activity. nih.gov Specifically, 4-methylthiothis compound (MTBITC), also known as erucin (B1671059) and a metabolite of sulforaphane (B1684495), has been shown to be a potent inhibitor of telomerase in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net Studies on human liver cancer cell lines (HepG2, Huh7, and Hep3B) revealed that MTBITC reduced telomerase activity at concentrations of 6.3 µM and higher after 24 hours of exposure. nih.gov This effect was observed regardless of the cells' TP53 mutation status and was also evident in chemoresistant subpopulations of cancer cells. nih.govresearchgate.net The mechanism involves the downregulation of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. nih.gov In vivo studies using an orthotopic human liver cancer xenograft model confirmed that MTBITC could significantly decrease telomerase activity in tumor tissue without affecting the adjacent normal tissue. nih.govresearchgate.net
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature is vital for the formation of the mitotic spindle, which ensures proper chromosome segregation during mitosis. Consequently, agents that disrupt microtubule dynamics are effective anticancer drugs. frontiersin.org
Isothiocyanates, including this compound, have been identified as potent microtubule-destabilizing agents. frontiersin.orgnih.gov The mechanism involves the direct covalent binding of the isothiocyanate molecule to cysteine residues on tubulin, the protein subunit of microtubules. nih.gov This binding alters the conformation of tubulin, leading to the disruption of microtubule polymerization, mitotic arrest, and ultimately, apoptosis. nih.govnih.gov
In human lung cancer A549 cells, benzyl isothiocyanate (BITC) was found to be a more potent inhibitor of tubulin polymerization than phenethyl isothiocyanate (PEITC) and sulforaphane. nih.gov Treatment with 5 µM BITC for just 30 minutes was sufficient to disrupt and degrade the microtubule network. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.govrsc.org Further studies in HeLa cells showed that BITC treatment induces tubulin aggregation and triggers a rapid, irreversible, and proteasome-dependent degradation of both α- and β-tubulin. nih.gov This selective degradation of tubulin represents a key mechanism for the anti-proliferative effects of BITC. nih.govfrontiersin.org
Efficacy in Drug-Resistant Cancer Models
A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. frontiersin.org this compound has demonstrated efficacy in overcoming such resistance. Studies have shown that BITC can suppress the growth and proliferation of cancer cells that are resistant to standard treatments like gemcitabine (B846) and cisplatin (B142131). nih.govmdpi.com
In a study involving sensitive and drug-resistant bladder cancer cell lines (RT112, T24, and TCCSUP), BITC significantly inhibited growth, proliferation, and clone formation in both types of cells. nih.govmdpi.com The compound was effective against cells resistant to both gemcitabine and cisplatin, inducing a G2/M phase cell cycle arrest. nih.gov
Furthermore, the antiproliferative activity of ITCs, including BITC, extends to cancer cells that overexpress multidrug resistance-associated protein-1 (MRP-1) or P-glycoprotein-1 (Pgp-1), which are key proteins involved in pumping drugs out of cancer cells. aacrjournals.org The ability of BITC to inhibit the growth of these resistant cells suggests it is not susceptible to these common resistance mechanisms, highlighting its potential as a therapeutic agent for treating drug-resistant cancers. aacrjournals.org
Synergistic Effects with Established Therapeutics
Combination therapy, where multiple therapeutic agents are used together, is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and reduced side effects. frontiersin.org this compound has shown promise in this area by acting synergistically with established chemotherapeutic drugs.
Research has demonstrated that BITC can enhance the anticancer effects of cisplatin. mdpi.com In bladder cancer, the integration of ITCs like BITC into gemcitabine/cisplatin-based treatment regimens is being explored as a way to optimize therapy. nih.govmdpi.com The combination of isothiocyanates and cisplatin has been shown to have a synergistic interaction in lung cancer cells, leading to decreased tumor volumes in xenograft models. mdpi.com This suggests that BITC could be used to sensitize cancer cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of these powerful drugs. mdpi.com
Antimicrobial Activities
Beyond its anticancer properties, this compound exhibits significant antimicrobial activity against a range of human pathogens. nih.govresearchgate.net
Antibacterial Efficacy and Mechanisms
This compound is effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Benzyl isothiocyanate, a closely related compound, has shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. mdpi.commdpi.com
The primary mechanism of its antibacterial action is the disruption of bacterial cell membrane integrity. nih.gov As electrophilic compounds, isothiocyanates can interact with bacterial cells at multiple points, causing changes in membrane properties and function. eurekaselect.com This damage leads to the loss of cellular contents and ultimately triggers cell death. nih.goveurekaselect.com Studies have shown that essential oils rich in BITC can induce the loss of bacterial membrane integrity. nih.gov Additionally, the antimicrobial action of BITC can involve triggering pathways related to heat shock, oxidative stress, protein aggregation, and the dysfunction of energy metabolism, leading to bacterial death. nih.gov
Research on methicillin-resistant Staphylococcus aureus (MRSA) has shown that benzyl isothiocyanate is a highly effective antibacterial agent, with its effectiveness being dose-dependent and related to its chemical structure. mdpi.com Furthermore, BITC can act synergistically with other natural compounds, such as resveratrol, to reduce S. aureus growth and inhibit biofilm formation. mdpi.com
Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)
The antibacterial properties of isothiocyanates (ITCs) have been a subject of scientific inquiry, primarily for applications in food preservation and as potential therapeutic agents. nih.gov Research indicates that the chemical structure of an ITC, particularly the nature of its side chain, significantly influences its antibacterial efficacy. researchgate.net Studies comparing various ITCs have often found that aromatic isothiocyanates, such as benzyl isothiocyanate (BITC), exhibit greater antimicrobial activity against a range of Gram-positive and Gram-negative bacteria than aliphatic ITCs like this compound. nih.govfrontiersin.orgmdpi.com
For instance, BITC has demonstrated potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and Campylobacter jejuni, with minimum inhibitory concentrations (MICs) as low as 1.25–5 µg/mL against the latter. researchgate.netfrontiersin.orgmdpi.com In contrast, aliphatic ITCs generally show lower efficacy. nih.gov
Regarding the specific activity against Mycobacterium tuberculosis, direct research on this compound is limited in the available literature. One study noted the use of this compound as a reagent in the synthesis of other compounds (2-amino benzothiazoles) that were subsequently tested for bactericidal activity against M. tuberculosis. asm.org However, this study did not report the direct antitubercular activity of this compound itself. asm.org Therefore, while the broader class of isothiocyanates has established antibacterial properties, specific data on the efficacy of this compound against key bacterial pathogens like M. tuberculosis remains largely uncharacterized. nih.gov
Antifungal Properties and Mechanisms
This compound has demonstrated significant antifungal and anti-biofilm activity, particularly against the opportunistic human pathogen Candida albicans. nih.gov Its mechanisms of action are multifaceted, targeting several key cellular processes essential for fungal viability and virulence. nih.govresearchgate.net
Direct Fungal Inhibition
Research has shown that this compound (referred to as butylITC in some studies) directly inhibits the growth of C. albicans. nih.gov It effectively halts the planktonic (free-floating) growth of the fungus at a concentration of 17.36 mM. nih.govproquest.com Furthermore, this compound disrupts the morphological transition of C. albicans from yeast to hyphal form, a critical step in its virulence, with this process being slowed at concentrations as low as 0.542 mM. nih.govproquest.com
The compound also hampers the development of fungal biofilms, which are structured communities of cells that exhibit increased resistance to antimicrobial agents. nih.gov At a concentration of 17.36 mM, this compound was found to inhibit the formation of C. albicans biofilms. nih.govresearchgate.net The primary mechanisms underlying this direct inhibition involve the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govresearchgate.net This increased permeability of the cell membrane leads to cell death. nih.gov
| Activity | Effective Concentration | Observed Effect |
|---|---|---|
| Planktonic Growth Inhibition | 17.36 mM | Inhibition of free-floating fungal cell growth. nih.govproquest.com |
| Hyphal Transition Inhibition | 0.542 mM | Slowing of the transition from yeast to virulent hyphal form. nih.govproquest.com |
| Biofilm Formation Inhibition | 17.36 mM | Prevention of the development of fungal biofilm. nih.govresearchgate.net |
| Cell Cycle Arrest | Not specified | Arrests fungal cells in the S-phase of the cell cycle. nih.govproquest.com |
Impact on Fungal Toxin Production
While direct studies on the effect of this compound on mycotoxin production are not detailed in the provided research, extensive studies on the closely related benzyl isothiocyanate (BITC) offer significant insights. BITC has been shown to effectively inhibit the production of mycotoxins by various fungal species. rsc.orgnih.gov
In one study, BITC at a concentration of 0.312 mM significantly inhibited the production of several mycotoxins by Alternaria alternata. rsc.orgnih.gov The inhibitory rates were substantial for alternariol (B1665735) monomethyl ether (AME) at 89.36%, alternariol (AOH) at 84.57%, altenuene (B161505) (ALT) at 91.41%, and tentoxin (B1683006) (TEN) at 67.78%. rsc.orgnih.gov Other research has also highlighted the ability of various ITCs, including BITC, to inhibit the production of aflatoxin by Aspergillus flavus. mdpi.com These findings suggest that isothiocyanates as a class of compounds have the potential to control mycotoxin contamination in postharvest fruits and vegetables. nih.gov
| Mycotoxin | Inhibition Rate (%) |
|---|---|
| Altenuene (ALT) | 91.41% rsc.orgnih.gov |
| Alternariol monomethyl ether (AME) | 89.36% rsc.orgnih.gov |
| Alternariol (AOH) | 84.57% rsc.orgnih.gov |
| Tentoxin (TEN) | 67.78% rsc.orgnih.gov |
Antiviral Properties
The antiviral activity of isothiocyanates has been investigated, though research has predominantly focused on compounds other than this compound. mdpi.com Studies have explored the effects of ITCs against a variety of human pathogens, but specific data on the antiviral mechanisms of this compound are not prominently featured in the existing scientific literature. nih.gov
Anti-inflammatory Effects
This compound has been identified as an activator of the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2). mdpi.comfrontiersin.orgresearchgate.net The activation of the Nrf2 pathway is a pivotal mechanism for the anti-inflammatory and antioxidant activities of all isothiocyanates. mdpi.com
Upon activation by ITCs, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), which upregulates the expression of a suite of protective genes, including antioxidant and anti-inflammatory enzymes like heme oxygenase-1 (HO-1). nih.govnih.govacs.org The anti-inflammatory effects of ITCs are often mediated through the Nrf2 pathway's ability to antagonize the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov
For example, studies on other ITCs like sulforaphane and allyl-isothiocyanate (AITC) have shown they can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govnih.govbohrium.com By activating Nrf2, this compound is understood to engage these same pathways to exert its anti-inflammatory effects. mdpi.comfrontiersin.org
Antioxidant Activities
The antioxidant activity of this compound is intrinsically linked to its function as an Nrf2 activator. mdpi.comfrontiersin.org The Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.govacs.org Activation of Nrf2 by compounds like this compound leads to the increased production of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govacs.org
These enzymes play a critical role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). nih.govbohrium.com Interestingly, the mechanism of Nrf2 activation by ITCs can be paradoxical; ITCs themselves can act as pro-oxidants, transiently increasing ROS levels, which in turn triggers the activation of the Nrf2-dependent defense system. nih.govbohrium.com In the context of this compound's antifungal activity against C. albicans, it was observed to induce the accumulation of intracellular ROS, which ultimately leads to fungal cell death. nih.govresearchgate.net This highlights a dual role where inducing oxidative stress can be a mechanism for its antimicrobial effect, while its ability to activate the Nrf2 pathway provides a basis for its antioxidant effects in other biological contexts. nih.govmdpi.com
Other Biological Activities
Beyond its more extensively studied properties, this compound and related compounds exhibit a range of other biological activities that are areas of active investigation. These include potential effects on the nervous system, the modulation of cellular oxidative stress, and the ability to act as a donor for a key biological signaling molecule.
Neuroprotective Potential
Research has highlighted the neuroprotective capabilities of isothiocyanates, with studies focusing on their ability to shield neuronal cells from damage induced by neurotoxins. A notable analogue, 4-(methylthio)this compound (also known as Erucin), has been investigated for its effects against neurotoxicity induced by 3-nitropropionic acid (3-NPA), a natural toxin that mimics the mitochondrial impairments and oxidative stress seen in neurodegenerative conditions like Huntington's disease. researchgate.net
In studies using human dopaminergic SH-SY5Y cells, pretreatment with 4-(methylthio)this compound was found to effectively protect the neuronal cells from 3-NPA-induced cell death. researchgate.net The compound demonstrated an ability to attenuate DNA damage caused by the neurotoxin, suggesting a potent free radical scavenging action. researchgate.net The underlying molecular mechanisms for this neuroprotection involve the prevention of Caspase-3 activation, a key enzyme in the apoptotic (cell death) pathway. Furthermore, it was observed to upregulate Brain-derived neurotrophic factor (BDNF) and activate the cAMP response element-binding protein (CREB), both of which are crucial for neuronal survival, growth, and plasticity. researchgate.net This body of evidence suggests that isothiocyanates could be promising agents for protecting against neurological diseases. nih.govcore.ac.uknih.gov
Table 1: Neuroprotective Effects of 4-(methylthio)this compound (4-MTBITC)
| Experimental Model | Compound | Key Research Findings | Mechanism of Action |
|---|---|---|---|
| 3-NPA-induced neurotoxicity in human SH-SY5Y cells | 4-(methylthio)this compound | Attenuated oxidative DNA damage. | Upregulation of BDNF, activation of CREB and Nrf2. researchgate.net |
| 3-NPA-induced neurotoxicity in human SH-SY5Y cells | 4-(methylthio)this compound | Protected against neuronal cell death. | Prevention of Caspase-3 activation. researchgate.net |
Regulation of Reactive Oxygen Species (ROS)
Isothiocyanates play a complex role in the regulation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can cause significant damage to cell structures. The effect of isothiocyanates on ROS can be context-dependent. For instance, in some settings like antifungal applications, this compound has been shown to enhance the production of ROS in pathogens such as C. albicans, contributing to its antimicrobial activity. researchgate.net
However, in the context of neuroprotection, isothiocyanates often exhibit antioxidant properties by mitigating excessive ROS production. In studies involving 4-(methylthio)this compound and 3-NPA-induced neurotoxicity, the compound efficiently prevented the overproduction of reactive species. researchgate.net This protective effect is linked to its ability to increase the levels of glutathione (GSH), a major endogenous antioxidant, which helps neutralize and eliminate harmful reactive species generated by mitochondrial dysfunction. researchgate.net By preventing the decline in mitochondrial membrane potential and scavenging free radicals, these compounds help maintain cellular redox balance and protect cells from oxidative damage. researchgate.net The ability of various isothiocyanates to counteract ROS production is a key component of their neuroprotective and anti-inflammatory potential. nih.gov
Table 2: Regulation of Reactive Oxygen Species (ROS) by Isothiocyanates
| Experimental Model | Compound | Effect on ROS | Proposed Mechanism |
|---|---|---|---|
| 3-NPA-induced neurotoxicity in SH-SY5Y cells | 4-(methylthio)this compound | Prevented overproduction of ROS. | Elevated levels of glutathione (GSH) to eliminate reactive species. researchgate.net |
| Candida albicans cells | This compound | Enhanced production of ROS. | Induction of oxidative stress as an antifungal mechanism. researchgate.net |
Hydrogen Sulfide (B99878) (H₂S) Donation
A significant mechanism underlying the diverse biological effects of isothiocyanates is their ability to act as hydrogen sulfide (H₂S) donors. mdpi.comnih.gov H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide and carbon monoxide, playing vital roles in regulating physiological functions in the cardiovascular, nervous, and gastrointestinal systems. nih.govnih.govresearchgate.net
The isothiocyanate functional group (-N=C=S) has been identified as a chemotype capable of releasing H₂S. nih.govresearchgate.net This release typically occurs through a reaction with the amino acid L-cysteine. nih.govresearchgate.net Natural isothiocyanates, including erucin (4-(methylthio)this compound), are known to be H₂S-releasing agents. mdpi.comunipi.it It is proposed that nearly all of the well-documented pharmacological effects of these natural compounds, such as their antioxidant, anti-inflammatory, and cardioprotective actions, can be explained by the release of H₂S. mdpi.comnih.govresearchgate.net This property makes the isothiocyanate moiety a valuable tool in the design of novel therapeutic agents that can deliver the benefits of H₂S to specific tissues or pathologies. nih.gov
Table 3: Hydrogen Sulfide (H₂S) Donation by Isothiocyanates | Compound Class | H₂S Release Mechanism | Biological Implication | Reference | | :--- | :--- | :--- | :--- | | Natural Isothiocyanates (e.g., Erucin) | Reaction with L-cysteine mediates the release of H₂S. | Explains many pharmacological effects, including antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.net | | Synthetic Aryl Isothiocyanates | The isothiocyanate moiety acts as a slow H₂S-releasing group. | Vasodilation of vascular smooth muscle. unipi.it |
Pharmacokinetics and Bioavailability of Butyl Isothiocyanate
Glucosinolate Hydrolysis and Isothiocyanate Formation
Isothiocyanates (ITCs), including butyl isothiocyanate, are primarily formed through the enzymatic hydrolysis of glucosinolates. This process is initiated when plant tissue is damaged, allowing glucosinolates and the enzyme myrosinase to come into contact.
Role of Myrosinase Enzyme
Myrosinase (EC 3.2.1.147), a β-thioglucosidase enzyme, plays a crucial role in the hydrolysis of glucosinolates. Upon contact with glucosinolates in the presence of water, myrosinase cleaves the glucose molecule from the glucosinolate structure. This cleavage yields an unstable aglycone, which then spontaneously rearranges to form various products, predominantly isothiocyanates under specific conditions. The compartmentalization of myrosinase and glucosinolates in separate plant tissues is a defense mechanism that prevents hydrolysis until the plant is damaged. While plant myrosinase is a key player, gut microbiota in mammals can also contribute to glucosinolate hydrolysis and ITC release, particularly when cooked vegetables (where plant myrosinase may be inactivated) are consumed.
Influence of pH on Hydrolysis Products
The pH of the environment significantly influences the products formed during glucosinolate hydrolysis. While isothiocyanates are commonly produced, particularly at neutral pH, acidic conditions or the presence of certain cofactors like Fe2+ can favor the formation of nitriles, epithionitriles, and other compounds. For instance, studies have shown that at neutral pH, aliphatic glucosinolates generally yield isothiocyanates, whereas at acidic pH, nitrile formation is favored. The pH in the mouth (6.2-7.2) is considered optimal for conversion into isothiocyanates. Response surface models have demonstrated that changing the pH to domestic acidic (pH 4) or basic (pH 8) values can considerably increase isothiocyanate formation.
Absorption Profiles
Following formation, isothiocyanates are absorbed in the gastrointestinal tract.
Intestinal Absorption Mechanisms (e.g., Passive Diffusion)
Isothiocyanates are generally considered to be absorbed across intestinal cell membranes through passive diffusion. Their lipophilic nature and relatively low molecular weight are thought to facilitate this process. Studies using fluorescein (B123965) isothiocyanate (FITC)-labeled compounds have investigated intestinal permeability and absorption mechanisms, often indicating passive diffusion as a significant route. However, the presence of efflux pumps like P-glycoprotein in enterocytes can influence the extent of absorption.
Site of Maximal Absorption (e.g., Jejunum for 4-MTBITC)
Research on the absorption of isothiocyanates suggests that the small intestine is a primary site of uptake. Specifically, studies on 4-(methylthio)this compound (4-MTBITC), also known as erucin (B1671059), which is structurally related to BITC, have indicated that the jejunum is a site of maximal absorption. Using methods like the non-everted gut sac method, the highest absorption of 4-MTBITC was observed in the jejunum.
Distribution and Tissue Uptake
Once absorbed, isothiocyanates and their metabolites are distributed throughout the body. Absorbed isothiocyanates are rapidly conjugated, primarily with glutathione (B108866) (GSH), in the liver, a process catalyzed by glutathione S-transferases (GSTs). These conjugates undergo further metabolism via the mercapturic acid pathway before being excreted, mainly in the urine.
Studies on the tissue distribution of isothiocyanate metabolites, such as those derived from sulforaphane (B1684495) and allyl-isothiocyanate (AITC), indicate that they can be distributed to various organs and tissues. For instance, AITC metabolites have been found to distribute in most organs and tissues in rats. While specific detailed distribution data for this compound in various tissues were not extensively available in the search results, the general metabolic fate and distribution patterns of other isothiocyanates suggest a broad distribution of BITC and its conjugates following absorption. The liver and kidneys appear to have significant uptake capacity for certain compounds, including polyphenol-polysaccharide complexes labeled with FITC.
Metabolic Pathways
The primary metabolic route for isothiocyanates, including this compound, involves conjugation with glutathione (GSH) iarc.friarc.fr. This initial step is followed by further metabolism through the mercapturic acid pathway iarc.friarc.frmdpi.com. However, minor metabolic pathways such as hydrolysis, oxidation-reduction, ring hydroxylation, and alkyl-chain degradation may also occur depending on the specific isothiocyanate structure iarc.fr.
Glutathione Conjugation and Glutathione S-Transferase (GST) Activity
The conjugation of isothiocyanates with GSH is a crucial detoxification step iarc.friarc.frmdpi.com. This reaction can occur spontaneously, but it is significantly promoted by glutathione S-transferases (GSTs), a class of phase II detoxification enzymes oregonstate.eduiarc.friarc.frmdpi.com. GSTs catalyze the addition of a glutathione molecule to the electrophilic carbon atom of the isothiocyanate group, forming a glutathione conjugate iarc.frmdpi.com. This conjugation increases the water solubility of isothiocyanates, facilitating their excretion oregonstate.edu.
The rate of enzymatic conjugation with GSTs can differ among structurally related isothiocyanates researchgate.net. For example, erucin (4-(methylthio)this compound), a structural analog of sulforaphane, appears to be a better substrate for GST isoenzymes compared to sulforaphane, leading to faster conjugation with GSH researchgate.net.
GSTs consist of multiple isoenzymes found in the cytosol and bound to membranes wur.nl. These enzymes play a critical role in detoxifying potentially harmful substances oregonstate.edu. The expression of phase II biotransformation enzyme genes, including those for GSTs, is often controlled by the antioxidant-responsive element (ARE), which is regulated by the transcription factor Nrf2 oregonstate.eduwur.nlfrontiersin.org. Isothiocyanates are known to be potent inducers of phase II detoxifying enzymes, including GSTs oregonstate.edu.
Mercapturic Acid Pathway
Following the initial conjugation with glutathione, the resulting glutathione conjugate is metabolized through the mercapturic acid pathway oregonstate.eduiarc.friarc.frmdpi.com. This pathway involves a series of enzymatic modifications to the glutathione portion of the conjugate iarc.frmdpi.com. The steps typically include the sequential removal of the glutamyl and glycine (B1666218) residues, catalyzed by γ-glutamyl transferase and dipeptidase, respectively mdpi.com. The resulting cysteine conjugate then undergoes N-acetylation catalyzed by N-acetyltransferase to form the mercapturic acid conjugate mdpi.com.
This mercapturic acid conjugate, also known as an N-acetylcysteine conjugate, is a key metabolite of isothiocyanates and is primarily excreted in the urine iarc.friarc.frnih.gov. The formation of mercapturic acids is considered the principal route of disposition for ingested isothiocyanates iarc.fr.
Metabolism to Amines and Acetamides (in Herbivores)
In addition to the mercapturic acid pathway, some herbivores have evolved alternative mechanisms to detoxify isothiocyanates. One such pathway involves the hydrolysis of isothiocyanates to form amines, followed by further metabolism into acetamides nih.govresearchgate.netfrontiersin.org. This pathway has been observed in insects and microbes nih.govfrontiersin.org. These amine and acetamide (B32628) products are generally considered less toxic and more easily excretable than the parent isothiocyanates nih.govfrontiersin.org. Chemical analyses in studies on herbivorous insect larvae have detected glutathione conjugates and amines, indicating the use of both the mercapturic acid pathway and a hydrolytic pathway for detoxification nih.govresearchgate.net.
Elimination and Excretion Routes
Isothiocyanates and their metabolites are primarily eliminated from the body through various excretion routes iarc.frwur.nl. Studies with radiolabeled isothiocyanates indicate that these compounds are eliminated almost completely within 24-48 hours after oral administration in experimental animals iarc.fr.
Urinary Excretion of Mercapturic Acids
Urinary excretion of mercapturic acids is the major route of elimination for isothiocyanates in humans and experimental animals iarc.friarc.frwur.nlnih.gov. These mercapturic acid conjugates are water-soluble and readily excreted by the kidneys oregonstate.edu. Analysis of urinary mercapturic acids is commonly used as a biomarker to estimate the uptake and bioavailability of isothiocyanates wur.nlresearchgate.net. The total quantity of urinary isothiocyanate equivalents, often measured as dithiocarbamate (B8719985) metabolites, reflects the absorbed dose of isothiocyanates oregonstate.eduiarc.frwur.nl.
Studies have shown that urinary excretion levels of isothiocyanate mercapturic acids can vary depending on the source of isothiocyanates, such as raw versus cooked vegetables wur.nl. For example, higher levels of urinary mercapturic acids were observed after consuming raw cruciferous vegetables compared to cooked ones wur.nl.
Other Excretion Mechanisms (e.g., Exhaled Air, Feces, Tissue Deposition)
While urinary excretion of mercapturic acids is the primary route, other mechanisms contribute to the elimination of isothiocyanates and their metabolites. These minor routes can include excretion in exhaled air and feces wur.nlepa.govresearchgate.net. Some isothiocyanates or their metabolites might also be deposited in tissues, although studies with certain isothiocyanates like sulforaphane have indicated low concentrations in tissues like the brain, heart, and fat tissue nih.govresearchgate.net.
Research suggests that not 100% of an ingested dose of isothiocyanate is always recovered as mercapturic acids in urine, implying the existence of these other excretion pathways wur.nl. Studies investigating the excretion of benzyl (B1604629) isothiocyanate in humans have detected the compound and its metabolites in plasma, urine, and breath, indicating exhalation as an additional route of elimination researchgate.net. Protein conjugates in blood have also been observed and can persist for a longer duration researchgate.net.
Bioavailability Studies
Studies on the bioavailability of isothiocyanates, including those structurally related to this compound, highlight that absorption occurs in both the small and large intestine. wur.nl Once absorbed, ITCs are rapidly conjugated, primarily with glutathione, in the liver, and subsequently metabolized via the mercapturic acid pathway before being excreted, mainly in urine. wur.nloregonstate.edu
Comparative Bioavailability (e.g., Raw vs. Cooked Forms)
The method of preparation of ITC-rich vegetables significantly impacts the bioavailability of the resulting isothiocyanates. Glucosinolates, the precursors to ITCs, are hydrolyzed by the enzyme myrosinase. This enzyme is present in plant tissues and is released when the plant is damaged, such as by chopping or chewing. frontiersin.org However, myrosinase is heat-sensitive and can be inactivated by cooking. oregonstate.edufoodandnutritionjournal.org
The following table summarizes representative data on the comparative bioavailability of isothiocyanates from raw versus cooked cruciferous vegetables:
| Vegetable Type | Preparation Method | Approximate ITC Bioavailability |
| Various Cruciferous Vegetables | Raw | 61% researchgate.net |
| Various Cruciferous Vegetables | Cooked | 10% researchgate.net |
| Watercress | Uncooked | 17.2% - 77.7% foodandnutritionjournal.org |
| Watercress | Cooked | 1.2% - 7.3% foodandnutritionjournal.org |
| Broccoli (Sulforaphane) | Raw | 37% wur.nl |
| Broccoli (Sulforaphane) | Cooked | 3.4% wur.nl |
Note: Bioavailability can vary depending on the specific ITC, vegetable type, individual differences, and study methodology.
Factors Influencing Bioavailability
Beyond cooking, several other factors can influence the bioavailability of this compound and other ITCs:
Myrosinase Activity: The presence and activity of myrosinase are crucial for the efficient conversion of glucosinolates to ITCs. frontiersin.orgnih.gov While plant myrosinase is key for raw vegetables, bacterial myrosinase in the gut plays a role when plant myrosinase is inactivated by cooking. oregonstate.edu The efficiency of microbial conversion can vary among individuals based on their gut microbiota composition. nih.gov
Food Matrix and Processing: The food matrix in which ITCs are consumed can affect their bioavailability. For example, incorporating broccoli sprouts into protein, fiber, or lipid gels has shown varied effects on the bioavailability of sulforaphane and iberin, suggesting that food structure and composition can modulate ITC bioavailability. nih.gov Processing methods like chopping or shredding raw vegetables increase the interaction between glucosinolates and myrosinase, promoting ITC formation. frontiersin.orgfrontiersin.org Conversely, boiling can lead to significant losses of glucosinolates due to leaching into the cooking water. frontiersin.org
pH: The pH of the environment can influence the enzymatic hydrolysis of glucosinolates and the subsequent formation of ITCs. Neutral pH generally favors ITC formation, while acidic conditions can lead to the formation of nitriles, which are less bioactive. frontiersin.orgotago.ac.nz Lowering the pH, such as in the stomach, can significantly reduce ITC generation from glucosinolate precursors. otago.ac.nz
Individual Variability: Inter-individual differences in gut microbiota composition and activity, as well as genetic factors influencing metabolism enzymes like glutathione S-transferases (GSTs), can contribute to variations in ITC bioavailability and excretion. oregonstate.edunih.gov
Chemical Structure: The specific chemical structure of the isothiocyanate can influence its pharmacokinetic fate, including absorption rate and metabolism. researchgate.net
Research specifically on 4-(methylthio)this compound (erucin), which is structurally related to this compound, in rats indicated dose-dependent pharmacokinetics, with quick absorption and delayed elimination observed at higher doses. researchgate.netnih.gov Intestinal absorption studies in rats using a non-everted gut sac method revealed the highest absorption of 4-(methylthio)this compound in the jejunum. researchgate.netnih.gov
Toxicological Profiles and Safety Assessment of Butyl Isothiocyanate
Acute and Subchronic Toxicity Studies
Acute and subchronic toxicity studies have been conducted to assess the safety of butyl isothiocyanate (specifically, 4-(methylthio)this compound, a related compound also known as erucin) nih.govresearchgate.net. In a 14-day toxicity study, the mean LD50 of 4-(methylthio)this compound was determined to be 500 mg/kg body weight nih.govresearchgate.net. Subchronic toxicity was evaluated over 28 and 90 days with doses of 2.5, 10, and 40 mg/kg/day nih.govresearchgate.net. Significant increases in certain parameters were observed at these doses nih.govresearchgate.net.
Organ-Specific Toxicity Evaluations
Studies have investigated the potential of this compound and related compounds to induce toxicity in specific organs, particularly the liver and kidneys nih.govresearchgate.netnih.govresearchgate.net.
Hepatic Toxicity Markers (e.g., SGOT, Cholesterol, Amino Acid Levels)
Evaluations of hepatic toxicity have included the assessment of markers such as serum glutamic oxaloacetic transaminase (SGOT), cholesterol, and amino acid levels nih.govresearchgate.netnih.govresearchgate.net. In studies with 4-(methylthio)this compound, significant increases in SGOT and cholesterol were observed after 28 and 90 days of treatment nih.govresearchgate.net. Additionally, levels of glycine (B1666218), alanine, and lysine (B10760008) were markedly increased in liver tissue, suggesting the liver as a target organ for toxicity induced by this compound in female animals nih.govresearchgate.net.
Table 1: Effect of 4-(methylthio)this compound on Hepatic and Lipid Profile Parameters in Rats
| Parameter | Control Group | Treatment Group (40 mg/kg/day) |
| SGOT | - | Increased nih.govresearchgate.netnih.gov |
| Cholesterol | - | Increased nih.govresearchgate.netnih.gov |
| Glycine (Liver) | - | Markedly Increased nih.govresearchgate.net |
| Alanine (Liver) | - | Markedly Increased nih.govresearchgate.net |
| Lysine (Liver) | - | Markedly Increased nih.govresearchgate.net |
| Triglyceride | - | Increased nih.gov |
| SGPT | - | Increased nih.gov |
| Direct Bilirubin | - | Increased nih.gov |
| Total Bilirubin | - | Increased nih.gov |
Renal Parameter Assessment
Renal toxicity has also been assessed by examining parameters such as creatinine (B1669602) levels researchgate.netnih.gov. While one study indicated a reduction in creatinine levels at the highest dose tested (40 mg/kg) for 4-(methylthio)this compound, suggesting potential toxicity, it was reported to be well-tolerated at lower doses researchgate.net. Another study noted that hepatic and renal parameters were increased in cancer-bearing rats and were lowered with treatment of 4-(methylthio)this compound nih.gov.
Table 2: Effect of 4-(methylthio)this compound on Renal Parameters in Rats
| Parameter | Control Group | Treatment Group (40 mg/kg/day) |
| Creatinine | - | Reduced at high dose researchgate.net, Increased in cancer-bearing rats nih.gov |
Histopathological Examination of Target Tissues
Histopathological examinations of target tissues, including the liver and kidney, have been conducted to identify tissue-level changes induced by this compound or related compounds nih.govresearchgate.netnih.govresearchgate.net. Histopathological examination of liver, kidney, and lung tissues in studies with 4-(methylthio)this compound revealed little focal necrosis and apoptosis nih.govresearchgate.net. These examinations can provide visual evidence of cellular damage or alterations in tissue structure uinjkt.ac.id.
Oxidative Stress Markers and Antioxidant Enzyme Modulation
The impact of this compound and related compounds on oxidative stress markers and antioxidant enzyme modulation has been investigated nih.govresearchgate.netnih.govresearchgate.nettandfonline.commibellebiochemistry.com. Significant increases in antioxidant enzymes were observed after treatment with 4-(methylthio)this compound nih.govresearchgate.net. Isothiocyanates, in general, are considered indirect antioxidants and can induce cytoprotective proteins, including antioxidant enzymes, through pathways like the Nrf2-antioxidant response element pathway tandfonline.commibellebiochemistry.comresearchgate.netnih.gov. This can lead to the induction of enzymes such as heme oxygenase-1, NAD(P)H: quinone oxidoreductase, glutathione-S-transferase, and gamma-glutamyl cysteine ligase tandfonline.comresearchgate.netnih.gov.
Table 3: Effect of 4-(methylthio)this compound on Oxidative Stress Markers and Antioxidant Enzymes in Rats
| Parameter | Control Group | Treatment Group (40 mg/kg/day) |
| Antioxidant Enzymes | - | Increased nih.govresearchgate.net |
| SOD | - | Increased nih.gov |
| Reduced Glutathione (B108866) | - | Increased nih.gov |
| MDA | - | Decreased nih.gov |
| Hydroxyl radicals | - | Decreased nih.gov |
Comparison with Other Isothiocyanates in Toxicity Studies
This compound's toxicity has been compared to that of other isothiocyanates in various studies apsnet.orgresearchgate.netmdpi.com. In laboratory assays evaluating toxicity to plant-parasitic nematodes, phenyl isothiocyanate was the least toxic to both Meloidogyne javanica and Tylenchulus semipenetrans, followed by ethyl and butyl isothiocyanates apsnet.org. 2-phenylethyl isothiocyanate was the most toxic to both nematodes apsnet.org. The difference in toxicity between the most toxic (2-phenylethyl) and least toxic (butyl) isothiocyanate to M. javanica was only 10- to 15-fold apsnet.org. Another study noted that aromatic isothiocyanates were more toxic to these nematodes compared to aliphatic isothiocyanates like this compound, although no clear relationship between structure and toxicity was found in that specific study researchgate.net. Studies comparing allyl isothiocyanate, benzyl (B1604629) isothiocyanate, and phenethyl isothiocyanate have also shown varying degrees of cytotoxicity and effects on cancer cell lines mdpi.com.
Structure Activity Relationships of Butyl Isothiocyanate
Influence of Alkyl Chain Length on Biological Potency
The length of the alkyl chain attached to the isothiocyanate group plays a notable role in the biological potency of ITCs. Studies have shown that for aliphatic ITCs, there can be a correlation between increasing alkyl chain length and increased inhibitory potency in certain biological contexts. nih.govnih.gov For example, in studies examining the inhibition of NNK-induced lung tumorigenesis in mice, increasing the alkyl chain length up to six carbons enhanced inhibitory potency, which was suggested to be related to increased lipophilicity. nih.govoup.com However, other research indicates that the relationship between chain length and potency can vary depending on the specific biological activity and the type of ITC (aliphatic vs. aromatic). In some cases, a reverse phenomenon, where potency decreases with increasing alkyl chain length, has been observed. nih.gov For instance, in one study, BITC was found to be more effective than phenethyl isothiocyanate (PEITC) in inhibiting breast cancer cell lines, suggesting that a shorter alkyl chain (butyl, C4) can be more potent than a longer one with an aromatic ring (phenethyl, C2 + phenyl). nih.gov The optimal chain length for maximum activity can be specific to the biological target or pathway.
Role of the Isothiocyanate Moiety Reactivity with Biological Nucleophiles
The defining feature and primary driver of the biological activity of isothiocyanates is the electrophilic carbon atom within the -N=C=S moiety. asm.orgnih.govmdpi.com This electrophilic carbon is highly susceptible to nucleophilic attack by biological molecules containing sulfhydryl (-SH), amino (-NH2), or hydroxyl (-OH) groups. nih.govmostwiedzy.pl The reaction with thiol groups, particularly cysteine residues in proteins and the tripeptide glutathione (B108866) (GSH), is considered a key mechanism underlying the biological effects of ITCs. nih.govmdpi.commostwiedzy.plnih.gov This reaction leads to the formation of dithiocarbamate (B8719985) conjugates. mostwiedzy.plnih.gov
The reactivity of nucleophilic moieties towards electrophiles follows a general order: -SH > -NH2 > -OH. mostwiedzy.pl Therefore, cellular biomolecules containing sulfhydryl groups are preferred binding sites for ITCs. mostwiedzy.pl The conjugation with GSH, often catalyzed by glutathione S-transferases (GSTs), is a major metabolic pathway for ITCs in mammals and is generally considered a detoxification step, although the resulting dithiocarbamates can sometimes be unstable and regenerate the parent ITC. mostwiedzy.plnih.govaacrjournals.org Reaction with amino groups can form more stable thioureas, which may also have biological implications. mostwiedzy.pl The ability of ITCs to modify proteins through covalent binding to cysteine residues is recognized as a fundamental mechanism influencing various cellular signaling pathways and enzyme activities. nih.govnih.gov
Effects of Substituent Patterns on Biological Activities
In the context of butyl isothiocyanate, the straight four-carbon alkyl chain contributes to its specific interaction profile compared to ITCs with branched chains, aromatic rings, or additional functional groups. For instance, while increasing alkyl chain length can enhance lipophilicity and potency in some cases, the specific arrangement of atoms in the butyl group dictates its shape and flexibility, influencing its ability to access and interact with biological targets. nih.gov
Correlation between Physicochemical Properties (e.g., Lipophilicity) and Activity
Physicochemical properties, particularly lipophilicity, are strongly correlated with the biological activity of isothiocyanates. nih.govnih.govoup.com Lipophilicity, often represented by the logP value, influences the ability of ITCs to cross biological membranes and reach intracellular targets. mostwiedzy.pl Generally, increased lipophilicity is associated with enhanced cellular uptake and tissue penetration, which can lead to increased potency, particularly in inhibiting processes like tumorigenesis. nih.govnih.govoup.com
For this compound, its lipophilicity, determined by the four-carbon alkyl chain, contributes to its bioavailability and distribution within biological systems. While longer alkyl chains or the presence of aromatic rings can increase lipophilicity further, the specific balance of lipophilicity provided by the butyl group is a determinant of its biological activity profile. nih.govnih.gov However, it's important to note that while lipophilicity is a crucial factor, it is not the sole determinant of activity; other factors like steric hindrance, shape, and specific interactions with target molecules also play significant roles. nih.gov
Comparative Analysis with Allied Isothiocyanates (e.g., Allyl Isothiocyanate, Phenethyl Isothiocyanate, Sulforaphane (B1684495), Erucin)
Comparing the activity of this compound with other well-studied isothiocyanates like allyl isothiocyanate (AITC), phenethyl isothiocyanate (PEITC), sulforaphane (SFN), and erucin (B1671059) provides valuable insights into the impact of structural variations. These ITCs differ in the group attached to the isothiocyanate moiety: AITC has an allyl group (C3 with a double bond), PEITC has a phenethyl group (C2 with a phenyl ring), SFN has a 4-(methylsulfinyl)butyl group (C4 with a sulfoxide), and erucin has a 4-(methylsulfanyl)butyl group (C4 with a sulfide).
Comparative studies have shown that the relative potencies of these ITCs vary depending on the specific biological endpoint. For instance, in inhibiting the growth of certain cancer cell lines, AITC and BITC have been reported to be more potent than PEITC and SFN. aacrjournals.org However, in other contexts, such as the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, AITC was the most potent inhibitor, while SFN was less effective, and BITC showed higher potency than PEITC. otago.ac.nz This highlights that even subtle differences in the side chain structure can lead to significant variations in biological activity. scielo.org.co
Differences in Cell Signaling Pathway Modulation
Isothiocyanates modulate a wide array of cell signaling pathways involved in processes like detoxification, inflammation, apoptosis, cell cycle regulation, and angiogenesis. nih.govnih.gov The specific pathways affected and the extent of their modulation can differ among various ITCs. For example, both PEITC and SFN have been shown to activate the MAPK pathway, but with differing effects on specific kinases and temporal profiles. haematologica.org Furthermore, PEITC and SFN have demonstrated differential effects on TLR3 signaling, with PEITC preferentially inhibiting IRF3 signaling and SFN inhibiting NF-κB signaling. aai.org
While specific detailed comparisons of BITC's effects on every signaling pathway relative to these allied ITCs are extensive and context-dependent, the structural differences in their side chains lead to varied interactions with cellular components, consequently influencing which pathways are modulated and to what degree. The lipophilicity and shape conferred by the butyl group in BITC will influence its ability to interact with specific proteins and cellular compartments involved in signaling cascades.
Variation in Enzyme Inhibition Potency
Isothiocyanates are known to inhibit various enzymes, including phase I cytochrome P450 enzymes involved in carcinogen activation and enzymes like histone deacetylases (HDACs) and macrophage migration inhibitory factor (MIF) tautomerase. oup.comotago.ac.nznih.gov The potency of enzyme inhibition varies considerably among different ITCs.
For example, in studies of cytochrome P450 enzyme inhibition, increases in alkyl chain length of arylalkyl isothiocyanates up to C6 resulted in increased inhibitory potency, with potency declining at longer chain lengths. oup.com Naturally occurring alkyl ITCs like SFN and AITC were found to be weak inhibitors in some cytochrome P450 assays compared to PEITC and its derivatives. oup.com In the context of MIF tautomerase activity, AITC was the most potent inhibitor, followed by BITC, then PEITC, and finally SFN as the least potent among these four. otago.ac.nz This demonstrates that the structure of the side chain significantly impacts the inhibitory potency towards specific enzymes.
Table 1: Comparative Potency of Selected Isothiocyanates in Inhibiting MIF Tautomerase Activity otago.ac.nz
| Isothiocyanate | IC50 (µM) |
| Allyl Isothiocyanate (AITC) | 0.25 |
| This compound (BITC) | 0.54 |
| Phenethyl Isothiocyanate (PEITC) | 1.55 |
| Sulforaphane (SFN) | 2.2 |
This table illustrates that BITC exhibits a higher inhibitory potency against MIF tautomerase compared to PEITC and SFN, but is less potent than AITC. This specific example underscores how structural variations in the side chain lead to differential enzyme inhibition capabilities among allied isothiocyanates.
Structural Similarities and Differences with Sulforaphane and Erucin
This compound shares the fundamental isothiocyanate functional group (-N=C=S) with sulforaphane and erucin, which is key to their classification as isothiocyanates. nih.govwikipedia.orgnih.gov However, the primary differences lie in the structure of the side chain attached to the isothiocyanate group.
Sulforaphane is chemically known as 1-isothiocyanato-4-(methylsulfinyl)butane or 4-(methylsulfinyl)this compound. wikipedia.orgnih.govciteab.com Its structure includes a four-carbon butyl chain, similar in length to the butyl group in this compound. nih.govwikipedia.org The key distinguishing feature of sulforaphane is the presence of a methylsulfinyl group (—S(=O)—CH₃) at the end of the butyl chain. wikipedia.orgnih.gov This sulfinyl group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group. wikipedia.orgnih.gov
Erucin, or 4-(methylthio)this compound, is structurally similar to sulforaphane and is considered its reduced analog. acs.orgresearchgate.netmdpi.com Like sulforaphane, erucin also possesses a four-carbon butyl chain attached to the isothiocyanate group. uni.lu The crucial difference between erucin and sulforaphane is the functional group at the end of this chain. Erucin features a methylthio group (—S—CH₃), where the sulfur atom is single-bonded to a methyl group, lacking the double-bonded oxygen found in the sulfinyl group of sulforaphane. acs.orgresearchgate.netmdpi.com
In contrast, this compound has a simple linear four-carbon butyl chain (—CH₂—CH₂—CH₂—CH₃) directly attached to the isothiocyanate group. nih.govfishersci.casigmaaldrich.com It lacks the sulfur-containing functional groups (sulfinyl or methylthio) present at the terminal end of the butyl chain in sulforaphane and erucin. nih.govwikipedia.orgacs.orgresearchgate.netmdpi.com
These structural variations in the side chain contribute to differences in their physical properties and biological activities. Erucin and sulforaphane are found in cruciferous vegetables, with sulforaphane notably abundant in broccoli and erucin in rocket salad. wikipedia.orgacs.orgresearchgate.netmdpi.comnih.gov this compound is also found in some Brassica species. nih.gov
The molecular formulas and weights also reflect these structural differences:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₉NS | 115.19 fishersci.casigmaaldrich.com |
| Sulforaphane | C₆H₁₁NOS₂ | 177.288 wikipedia.orgnist.gov |
| Erucin | C₆H₁₁NS₂ | 161.288 nist.govscbt.com |
This table highlights that sulforaphane and erucin have an additional carbon and sulfur atom compared to this compound, as well as an oxygen atom in the case of sulforaphane. The presence of the oxygen in sulforaphane's sulfinyl group accounts for its higher molecular weight compared to erucin.
Structurally, the core isothiocyanate moiety is conserved across all three compounds. The variation lies in the nature and composition of the aliphatic side chain, specifically the presence and oxidation state of the sulfur atom within that chain in sulforaphane and erucin, which is absent in the simple butyl chain of this compound.
Advanced Analytical Methodologies for Butyl Isothiocyanate Research
Chromatographic Techniques for Identification and Quantification
Chromatography serves as a crucial separation technique, enabling the isolation of BITC from co-existing compounds within a sample matrix, which is a prerequisite for its subsequent identification and quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a potent analytical technique that couples the separation efficiency of high-performance liquid chromatography with the robust detection and identification capabilities of mass spectrometry. This combined approach is well-suited for the analysis of both volatile and non-volatile compounds, offering detailed structural insights through mass analysis.
Direct analysis of volatile isothiocyanates like BITC by conventional HPLC-MS can present challenges related to their volatility and ionization characteristics. To overcome these limitations, derivatization with thiol compounds, such as N-acetyl-L-cysteine (NAC), has proven effective in enhancing their detection by LC-MS. wur.nlacs.orgnih.gov This derivatization step facilitates improved ionization and detection of the resulting isothiocyanate conjugates. A method employing reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled with electron spray ionization-tandem mass spectrometry (ESI-MS/MS) has been developed and validated for the simultaneous analysis of a range of glucosinolates and isothiocyanates, including ITCs derivatized with NAC. wur.nlacs.orgnih.gov This validated method demonstrated satisfactory intraday and interday precisions and was successfully applied to the analysis of these compounds in plant extracts. wur.nlacs.orgnih.gov
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)
HS-SPME-GC/MS is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds, a class that includes isothiocyanates. researchgate.netmagtech.com.cnmdpi.commdpi.comfrontiersin.org This sample preparation method is solvent-free and involves the adsorption of volatile analytes from the headspace above a sample onto a solid-phase microextraction fiber. The adsorbed analytes are then thermally desorbed directly into the injection port of a gas chromatograph for chromatographic separation. researchgate.net The separated components are subsequently detected and identified using a mass spectrometer.
HS-SPME-GC/MS has been successfully applied to the analysis of BITC in various sample types, including mustard seeds and horseradish. researchgate.netmagtech.com.cn This technique allows for the rapid and sensitive determination of volatile isothiocyanates. magtech.com.cnresearchgate.net Research has utilized HS-SPME-GC/MS to identify and quantify volatile flavor compounds, such as butyl isothiocyanate, in food products like Huarong mustard across different fermentation stages. magtech.com.cn The advantages of this technique include minimal sample preparation requirements, reduced solvent consumption, and high sensitivity for volatile analytes. researchgate.netfrontiersin.org
Method Validation for Quantitative Analysis
Method validation is an essential process to confirm that an analytical procedure is fit for its intended quantitative application, ensuring the generation of reliable and accurate results. eurl-pesticides.eueuropa.eu This involves a comprehensive evaluation of the method's performance characteristics.
Key parameters assessed during method validation for quantitative analysis typically encompass linearity, accuracy, precision (repeatability and intermediate precision), sensitivity (limit of detection, LOD, and limit of quantification, LOQ), specificity, and robustness. Linearity establishes the proportional relationship between the analyte concentration and the measured response over a defined concentration range. europa.eu Accuracy assesses the closeness of experimental results to the true value, while precision indicates the reproducibility of measurements. europa.eu Sensitivity parameters, LOD and LOQ, define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Specificity ensures that the method accurately measures the target analyte without interference from other components in the sample matrix. Robustness evaluates the method's resilience to minor, intentional variations in operational parameters.
For the quantitative analysis of isothiocyanates, including BITC, using GC-MS, method validation has been conducted to determine parameters such as LOD and LOQ. upb.ro For example, a validated GC-MS method for the quantification of isothiocyanates in mustard reported an LOD of 27.5 ng/mL (0.185 µM) and an LOQ of 83.4 ng/mL (0.56 µM) specifically for BITC. upb.ro
Spectroscopic Characterization Techniques
Spectroscopic techniques offer valuable information concerning the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
For compounds containing the isothiocyanate group, a distinctive asymmetric doublet absorption band is typically observed in the IR spectrum, usually appearing between approximately 1990 and 2150 cm⁻¹. This doublet corresponds to the asymmetric stretching vibration of the NCS group. tandfonline.com Additionally, an overtone band associated with the symmetric stretching of the NCS group may be present in the region of 990–1090 cm⁻¹. tandfonline.com IR spectra for this compound are available in spectroscopic databases, showcasing these characteristic absorption bands which are useful for its identification and structural confirmation. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11613 |
| N-acetyl-L-cysteine | 5838 |
Data Tables
While extensive quantitative data specifically for this compound analysis using the described methods were not consistently available across the search results in a format readily conducive to direct interactive table generation here, the following provides an illustrative data table structure based on reported validation data for isothiocyanates, including BITC where available.
Example Data Table Structure (Illustrative):
| Analytical Method | Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) |
| GC-MS | This compound | Mustard seed | 27.5 upb.ro | 83.4 upb.ro | Not specified |
| HS-SPME-GC/MS | This compound | Horseradish | Not specified | Not specified | Not specified |
| RP-UHPLC-ESI-MS/MS | NAC-Isothiocyanates | Plant extracts | 0.9-2.6 µM (for NAC-ITCs) wur.nlacs.org | Not specified | Intraday ≤10%, Interday ≤16% (for NAC-ITCs) wur.nlacs.org |
Note: The precision data for RP-UHPLC-ESI-MS/MS is reported for NAC-derivatized isothiocyanates collectively, as presented in the source, and is not specific to NAC-butyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and characterization of organic compounds like this compound. Studies have utilized 13C NMR spectroscopy to analyze organic isothiocyanates, including this compound glaserchemgroup.comchemicalbook.com. A notable observation in the 13C NMR spectra of organic isothiocyanates is the "near-silence" or significant broadening and low intensity of the isothiocyanate carbon signal glaserchemgroup.com. This phenomenon is attributed to the dynamic nature of the molecule and facile changes in bond angles at the nitrogen and carbon atoms of the isothiocyanate group glaserchemgroup.com. While the isothiocyanate carbon signal may be challenging to observe clearly, other carbon and hydrogen signals in the butyl chain provide valuable information for confirming the compound's structure and identity glaserchemgroup.comrsc.org. Digital reference materials and online platforms can complement traditional NMR analysis for identity confirmation and quantification using digital external standards sigmaaldrich.com.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with chromatographic separation techniques, is widely employed for the analysis of this compound due to its sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for analyzing isothiocyanates, including BITC, in various samples such as Chinese medicinal herbs and horseradish sigmaaldrich.comresearchgate.netscispace.com. GC-MS offers high separation efficiency and sensitivity, enabling the detection and identification of various thioglucosides and their decomposition products like isothiocyanates researchgate.net. Electron ionization (EI) is a typical ionization method used in GC-MS analysis of isothiocyanates scispace.comupb.ro. Characteristic fragment ions are observed in the mass spectra, aiding in the identification of BITC. For instance, the selective ion monitoring of the m/z 149 fragment has been used for the quantification of BITC in mustard samples upb.ro.
Liquid chromatography-mass spectrometry (LC-MS), including LC coupled to time-of-flight mass spectrometry (LC-TOF-MS) and LC-tandem mass spectrometry (LC-MS/MS), is also applied for the analysis of isothiocyanates and their precursors, glucosinolates researchgate.netnih.govresearchgate.net. LC-MS is particularly useful for compounds that may be less volatile or thermally unstable for GC analysis researchgate.net.
Bioanalytical Methods for Metabolite Detection
Investigating the biological effects of this compound requires the analysis of its metabolites in biological samples. Isothiocyanates are primarily metabolized through the mercapturic acid pathway.
Quantification of Mercapturic Acids in Biological Samples
The primary metabolic pathway for isothiocyanates in humans and experimental animals leads to the formation of mercapturic acids upb.ronih.gov. This process involves the initial conjugation of isothiocyanates with glutathione (B108866) (GSH), catalyzed by glutathione transferases nih.gov. The resulting glutathione conjugates are then sequentially metabolized through the cleavage of the glutamyl and glycine (B1666218) residues to form cysteinyl-glycine and cysteine conjugates, respectively nih.gov. Finally, the cysteine conjugates are N-acetylated to yield N-acetylcysteine conjugates, which are the mercapturic acids and are typically excreted in urine upb.ronih.govwur.nl.
Quantification of these mercapturic acid conjugates in biological samples, such as urine and plasma, serves as a crucial biomarker for assessing exposure to and bioavailability of isothiocyanates wur.nlscience.gov. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and widely used technique for the quantitative analysis of isothiocyanate mercapturic acids researchgate.netnih.govscience.gov. This method allows for the specific detection and quantification of individual mercapturic acid pathway metabolites researchgate.net.
Studies have demonstrated the effectiveness of HPLC-MS/MS for quantifying mercapturic acids derived from isothiocyanates like sulforaphane (B1684495) in human urine and plasma, reporting good linearity, precision, and accuracy over a wide range of concentrations researchgate.netnih.gov. Sample preparation for these analyses can involve simple steps like protein precipitation from plasma or direct analysis of diluted urine samples researchgate.netnih.gov. The sensitivity of HPLC-MS/MS allows for the detection of these metabolites at low nanomolar concentrations researchgate.netnih.gov.
Challenges in Analytical Detection and Strategies for Improvement (e.g., Derivatization for ESI)
The analytical detection of isothiocyanates like this compound presents several challenges. These compounds can be relatively unstable, and many lack strong chromophores, which can limit detection sensitivity when using UV-Vis detectors in HPLC mdpi.com. Their volatility can also pose challenges for certain analytical techniques mdpi.com.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, particularly for polar and thermolabile compounds. However, compounds that are neutral or have low ionization efficiency in their native form can be challenging to detect sensitively using ESI sci-hub.seddtjournal.com.
Environmental and Agricultural Research Applications
Biofumigation Potential and Efficacy
Biofumigation is a process utilizing volatile compounds released from plant tissues, often from Brassicaceae species, to suppress soil-borne pests and pathogens. Isothiocyanates (ITCs), including butyl isothiocyanate, are key biocidal compounds released during the enzymatic hydrolysis of glucosinolates present in these plants. frontiersin.orgtandfonline.commdpi.com While biofumigation with Brassica green manures can release ITCs, the efficiency of this release into the soil is often low, typically below 5%, due to insufficient tissue disruption. mdpi.com Achieving adequately high ITC levels in the soil is crucial for effective soil disinfection. mdpi.commdpi.com
Studies comparing the effects of different ITCs on soil microbial communities have provided insights into this compound's potential in biofumigation. In a microcosm study simulating the addition of ITC-releasing seed meals to soil, this compound, along with allyl isothiocyanate, significantly impacted fungal populations. frontiersin.orgresearchgate.net Interestingly, these two aliphatic ITCs had contrasting effects; allyl isothiocyanate significantly suppressed fungal abundance after 2 days, while this compound resulted in significantly higher fungal levels after 7 days compared to other treatments and the control. frontiersin.orgresearchgate.net This suggests a differential impact of this compound on fungal populations over time compared to other ITCs.
Herbicidal Activities
Isothiocyanates have demonstrated herbicidal activity, affecting weed emergence and growth. cambridge.orgcambridge.orgcambridge.orgmdpi.com Research has evaluated the efficacy of various aliphatic and aromatic isothiocyanates, including this compound, against different weed species. cambridge.orgcambridge.orgcambridge.org
In greenhouse experiments where ITCs were applied to soil, weed emergence was often stimulated at lower concentrations, but suppression was observed at higher concentrations. cambridge.orgcambridge.org The effectiveness of each isothiocyanate varies depending on the weed species. cambridge.orgcambridge.org
Efficacy against Specific Weed Species
Studies have investigated the efficacy of this compound against specific weed species. In one greenhouse experiment evaluating the herbicidal activity of several ITCs on Texas panicum (Panicum texanum), large crabgrass (Digitaria sanguinalis), and sicklepod (Senna obtusifolia), this compound was found to be less effective than some other aliphatic ITCs, such as propyl and allyl isothiocyanate, in suppressing Texas panicum emergence based on ED50 values. cambridge.orgcambridge.org All aliphatic isothiocyanates, including this compound, reduced Texas panicum density by at least 98% at a high concentration (10,000 nmol g-1 of soil). cambridge.orgcambridge.org
Sicklepod was generally more tolerant to the evaluated ITCs compared to Texas panicum and large crabgrass. cambridge.orgcambridge.org The ED50 values for this compound against sicklepod were greater than the highest evaluated concentration (10,000 nmol g-1 of soil), indicating lower efficacy against this species at the tested concentrations. cambridge.orgcambridge.org
Another study examined the use of ITCs for suppressing Palmer amaranth (B1665344) (Amaranthus palmeri), pitted morningglory (Ipomoea lacunosa), and yellow nutsedge (Cyperus esculentus). cambridge.org All tested ITCs, including this compound, had a deleterious effect on the emergence of Palmer amaranth and pitted morningglory. cambridge.org Pitted morningglory showed slightly more tolerance than Palmer amaranth to each of the ITCs. cambridge.org Yellow nutsedge was the most tolerant species among the three, with LC50 values for several ITCs, including this compound, being greater than the highest tested concentration. cambridge.org
The following table summarizes some findings on the herbicidal activity of this compound against specific weed species:
| Weed Species | Effect | Reference |
| Texas panicum | Less effective than propyl and allyl ITC at lower concentrations, but reduced density by at least 98% at 10,000 nmol g-1 soil. | cambridge.orgcambridge.org |
| Large crabgrass | Not specifically highlighted as most effective, but aliphatic ITCs showed significant reduction. | cambridge.orgcambridge.org |
| Sicklepod | Generally tolerant; ED50 > 10,000 nmol g-1 soil. | cambridge.orgcambridge.org |
| Palmer amaranth | Deleterious effect on emergence. | cambridge.org |
| Pitted morningglory | Deleterious effect on emergence; slightly more tolerant than Palmer amaranth. | cambridge.org |
| Yellow nutsedge | Most tolerant; LC50 > 10,000 nmol g-1 soil. | cambridge.org |
Effects on Soil Microbial Communities
The introduction of isothiocyanates into soil can significantly influence the composition and diversity of microbial communities. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgjmb.or.kracs.orgnih.govresearchgate.net Different types of ITCs can have differential impacts on soil microorganisms. frontiersin.orgnih.govnih.gov
Impact on Soil Fungal Populations
Changes in fungal community composition have also been observed following the addition of this compound. For instance, an increase in the abundance of Mortierella was noted in soil amended with this compound. frontiersin.orgresearchgate.netnih.gov
Impact on Soil Bacterial Populations
Soil bacterial populations appear to be less impacted by ITCs compared to fungal populations in some studies. frontiersin.orgnih.govfrontiersin.org However, this compound has been suggested to be potentially more suppressive to soil bacterial populations than some other ITCs. frontiersin.orgnih.gov A decrease in bacterial populations was observed following this compound addition, which was hypothesized to indirectly lead to fungal proliferation due to less competition from the reduced bacterial community. frontiersin.orgnih.gov
Role in Plant Defense Mechanisms and Herbivore-Plant Interactions
Isothiocyanates, including this compound, are part of the natural defense system in plants, particularly those in the Brassicaceae family. nih.govpnas.orgcabidigitallibrary.org This defense system involves glucosinolates and the enzyme myrosinase. nih.govpnas.orgcabidigitallibrary.org When plant tissue is damaged, such as by herbivore feeding, myrosinase hydrolyzes glucosinolates, producing various compounds, including toxic isothiocyanates. nih.govpnas.orgcabidigitallibrary.org
These ITCs can deter herbivores through their toxicity or by hindering digestion. cabidigitallibrary.org However, many herbivores have evolved counter-adaptation mechanisms to overcome these plant defenses, such as detoxification or diverting the hydrolysis of glucosinolates towards less toxic products like nitriles instead of isothiocyanates. nih.govpnas.orgcabidigitallibrary.org
Research on the role of specific ITCs, such as 4-methylsulfinylthis compound (sulforaphane), has shown that they can decrease herbivore performance and modulate their immune responses. plos.orgnih.gov While direct studies focusing solely on this compound's specific role in plant defense against herbivores were not prominently found in the provided search results, its presence as a glucosinolate hydrolysis product in certain plants nih.gov suggests its potential involvement in these complex plant-herbivore interactions as part of the broader isothiocyanate defense system.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11613 |
| Allyl isothiocyanate | 3036281 |
| Propyl isothiocyanate | 16570 |
| Phenyl isothiocyanate | 7031 |
| Benzyl (B1604629) isothiocyanate | 31110 |
| Ethyl isothiocyanate | 16560 |
| 3-methylthiopropyl isothiocyanate | 68807 |
| 2-phenylethyl isothiocyanate | 38089 |
| 4-methylsulfinylthis compound (Sulforaphane) | 65673 |
| Methyl isothiocyanate | 9981 |
| Glucosinolates | 441324 |
| Myrosinase | 45464824 |
| Sinigrin | 42606115 |
| Glucoerucin | 441341 |
| Erucin (B1671059) (4-(methylthio)this compound) | 1542331 |
| Nitriles | 988 |
| Thiocyanates | 1118 |
| Fusarium oxysporum | 219793 |
| Rhizoctonia solani | 5823 |
| Sclerotinia minor | 125547 |
| Sclerotinia sclerotiorum | 5730 |
| Alternaria brassicicola | 161302 |
| Panicum texanum | 346467 |
| Digitaria sanguinalis | 425913 |
| Senna obtusifolia | 11188 |
| Amaranthus palmeri | 162148 |
| Ipomoea lacunosa | 441330 |
| Cyperus esculentus | 11589 |
| Mortierella | 445594 |
| Humicola | 192258 |
| Firmicutes | 70905 |
| Trichoplusia ni | 133769 |
| Pieris rapae | 71412 |
Data Table: Effect of ITCs on Soil Fungal and Bacterial Abundance
| ITC Treatment | Effect on Fungal Abundance (Day 2) | Effect on Fungal Abundance (Day 7) | Effect on Bacterial Abundance (Overall) |
| Allyl Isothiocyanate | Significant Suppression | Lower | Less Impacted, Transient Increase in Firmicutes |
| This compound | Not significantly impacted | Significantly Higher | Potentially More Suppressive Initially, followed by higher numbers |
| Benzyl Isothiocyanate | Not significantly impacted | Lower | Less Impacted |
| Phenyl Isothiocyanate | Not significantly impacted | Lower | Less Impacted |
| Control | Baseline | Baseline | Baseline |
Based on findings from a microcosm study simulating ITC addition to soil. frontiersin.orgresearchgate.net
Data Table: Herbicidal Activity (ED50 or LC50) of this compound against Specific Weeds
| Weed Species | Metric | Value (nmol g-1 soil) | Reference |
| Texas panicum | ED50 | 1,496 | cambridge.orgcambridge.org |
| Sicklepod | ED50 | > 10,000 | cambridge.orgcambridge.org |
| Pitted morningglory | LC50 | 2,855 | cambridge.org |
| Yellow nutsedge | LC50 | > 10,000 | cambridge.org |
Note: ED50 is the effective dose for 50% reduction in density; LC50 is the lethal concentration for 50% emergence inhibition.
Detoxification Strategies in Herbivores
Isothiocyanates, including this compound, are known to be toxic or deterrent to herbivores due to their electrophilic nature, which allows them to react with nucleophilic sites in biological molecules. biorxiv.orgelifesciences.org Plants producing glucosinolates, the precursors to isothiocyanates, utilize this as a sophisticated chemical defense system. biorxiv.orgelifesciences.org
Herbivores have evolved various counter-adaptation strategies to cope with these plant defense metabolites, including excretion, sequestration, and detoxification. nih.gov One significant detoxification mechanism employed by many insect herbivores involves the conjugation of isothiocyanates with glutathione (B108866) (GSH). elifesciences.orgcabidigitallibrary.orgresearchgate.net This reaction, often catalyzed by Glutathione S-transferase (GST) enzymes, renders the isothiocyanates less toxic and facilitates their excretion. elifesciences.orgcabidigitallibrary.orgresearchgate.netresearchgate.net The conjugation with glutathione leads to the formation of glutathione conjugates, which are then further metabolized and excreted, resulting in the loss of a cysteine molecule for each molecule of isothiocyanate detoxified. researchgate.net This process can represent a significant metabolic cost for herbivores, particularly those that are nitrogen-limited. researchgate.net
Research has shown that the detoxification of isothiocyanates through glutathione conjugation can impact herbivore performance. For instance, studies on the diamondback moth (Plutella xylostella) have demonstrated that suppressing the detoxification pathway leads to increased isothiocyanate accumulation, negatively impacting larval growth, survival, and reproduction. elifesciences.org This highlights the importance of detoxification mechanisms, such as glutathione conjugation, for herbivores feeding on plants containing isothiocyanates.
Natural Occurrence and Variability in Plant Species
This compound is a naturally occurring compound found predominantly in plants of the order Brassicales, which includes the economically important family Brassicaceae (formerly Cruciferae), as well as Capparaceae and Caricaceae. researchgate.netiupac.orgwikipedia.orgmdpi.com Within these plants, BITC exists in a bound form as a glucosinolate precursor. wikipedia.orgtandfonline.com Upon tissue damage, such as that caused by herbivory, the enzyme myrosinase hydrolyzes the glucosinolate, releasing volatile isothiocyanates like BITC. elifesciences.orgcabidigitallibrary.orgwikipedia.orgtandfonline.comnih.gov
One notable source of this compound is the plant Capparis flexuosa (Capparaceae), where it has been found in the form of its glucosinolate. tandfonline.com It is also reported as a main component of the volatile oil in the leaf, ripe fruit, and root of Capparis spinosa. sigmaaldrich.com While isothiocyanates are widely distributed in Cruciferae, Resedaceae, and Capparidaceae, the occurrence in other families is considered sporadic. iupac.org
The concentration and specific types of glucosinolates, and consequently the resulting isothiocyanates like BITC, can vary considerably between different plant species, cultivars, and even within different organs of the same plant. biorxiv.orgnih.govresearchgate.netapsnet.org This variability is influenced by factors such as plant growth stage, resource availability, and the type of damage incurred. cabidigitallibrary.org The chemical diversity of glucosinolates and their hydrolysis products contributes to the plant's defense against a wide array of herbivores, making it more challenging for insects to adapt to these chemical defenses. biorxiv.org
While this compound has been identified in certain plant species, iso-butyl isothiocyanate, the expected analogue of leucine, has not yet been commonly recorded as a naturally derived mustard oil. iupac.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11613 |
| Glutathione | 124886 |
| Glucocapparin | 5281133 |
| Glutathione S-transferase | 15] |
Note: PubChem provides CIDs for specific protein sequences or general concepts related to enzyme classes like Glutathione S-transferase. CID 15 refers to the general concept of Glutathione S-transferase on PubChem.this compound (BITC) is an organic compound with the chemical formula C₅H₉NS. It belongs to the class of isothiocyanates, which are sulfur-containing compounds predominantly found in plants of the order Brassicales. BITC is recognized for its characteristic pungent odor and its involvement in the defense mechanisms of these plants.
Detoxification Strategies in Herbivores
Isothiocyanates, including this compound, are known for their deterrent or toxic effects on herbivores. biorxiv.orgelifesciences.org This activity stems from their electrophilic nature, enabling them to interact with nucleophilic centers in biological molecules. biorxiv.orgelifesciences.org Plants that produce glucosinolates, the precursors of isothiocyanates, employ this as a sophisticated defense mechanism. biorxiv.orgelifesciences.org
Herbivores have developed various strategies to counteract these plant defense compounds, including excretion, sequestration, and detoxification. nih.gov A key detoxification pathway in many insect herbivores involves the conjugation of isothiocyanates with glutathione (GSH). elifesciences.orgcabidigitallibrary.orgresearchgate.net This process is frequently catalyzed by enzymes known as Glutathione S-transferases (GSTs), leading to the formation of less toxic conjugates that are more readily excreted. elifesciences.orgcabidigitallibrary.orgresearchgate.netresearchgate.net The conjugation reaction results in the loss of a cysteine residue for each molecule of isothiocyanate detoxified, which can impose a significant metabolic burden on herbivores, particularly those facing nitrogen limitations. researchgate.net
Research indicates that the detoxification of isothiocyanates through glutathione conjugation is crucial for herbivore survival and performance. Studies involving the diamondback moth (Plutella xylostella), for instance, have demonstrated that interfering with this detoxification pathway leads to increased internal concentrations of isothiocyanates, negatively impacting larval development, survival rates, and reproductive capacity. elifesciences.org These findings underscore the importance of detoxification mechanisms like glutathione conjugation in enabling herbivores to feed on plants containing isothiocyanates.
Natural Occurrence and Variability in Plant Species
This compound occurs naturally in plants, primarily within the order Brassicales, which encompasses the Brassicaceae (Cruciferae), Capparaceae, and Caricaceae families. researchgate.netiupac.orgwikipedia.orgmdpi.com In these plants, BITC exists initially as a glucosinolate precursor. wikipedia.orgtandfonline.com When plant tissue is damaged, such as during herbivory, the enzyme myrosinase catalyzes the hydrolysis of the glucosinolate, releasing volatile isothiocyanates, including BITC. elifesciences.orgcabidigitallibrary.orgwikipedia.orgtandfonline.comnih.gov
Capparis flexuosa (Capparaceae) is one identified source of this compound, where it is present in its glucosinolate form. tandfonline.com It has also been reported as a major volatile component in the leaf, ripe fruit, and root of Capparis spinosa. sigmaaldrich.com While isothiocyanates are commonly found in Cruciferae, Resedaceae, and Capparidaceae, their presence in other plant families is considered infrequent. iupac.org
The concentration and specific profile of glucosinolates, and consequently the resulting isothiocyanates like BITC, can exhibit significant variation among different plant species, cultivars, and even within various parts of the same plant. biorxiv.orgnih.govresearchgate.netapsnet.org This variability is influenced by factors such as the plant's developmental stage, the availability of resources, and the type of damage sustained. cabidigitallibrary.org The diverse range of glucosinolates and their hydrolysis products contributes to the plant's defense capabilities against a broad spectrum of herbivores, making it more challenging for insects to develop resistance to these chemical defenses. biorxiv.org
While this compound has been identified in certain plant species, the isomer iso-butyl isothiocyanate, which is the expected analogue of leucine, has not been widely documented as a naturally occurring mustard oil. iupac.org
Future Research Directions for Butyl Isothiocyanate
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research should aim to comprehensively identify the specific molecular targets and signaling pathways modulated by butyl isothiocyanate. While isothiocyanates, in general, are known to influence various cellular processes, including detoxification pathways, cell cycle arrest, apoptosis, and oxidative stress responses, the precise mechanisms of action for this compound require further detailed investigation mdpi.comfrontiersin.orgfoodandnutritionjournal.orgfrontiersin.orgnih.gov. Studies on related isothiocyanates, such as 4-(methylthio)this compound (erucin), have shown modulation of telomerase activity, microtubule dynamics, histone deacetylase expression, and pathways like Akt/mTOR signaling researchgate.netnih.govfrontiersin.org. Future studies on this compound could explore if it shares these targets or interacts with novel pathways. Understanding these interactions at a molecular level is crucial for elucidating its potential biological effects and therapeutic applications.
Development of this compound-Based Therapeutic Agents
The potential therapeutic applications of this compound warrant further exploration. Given the observed biological activities of other isothiocyanates, including anticancer, anti-inflammatory, and antimicrobial effects, future research could focus on developing this compound or its derivatives as therapeutic agents foodandnutritionjournal.orgmdpi.com. This could involve structural modifications to enhance efficacy, improve bioavailability, or reduce potential off-target effects. Research could also explore the potential for synergistic effects when combined with existing therapeutic drugs, similar to studies investigating combinations of sulforaphane (B1684495) with anticancer agents frontiersin.org. The development of targeted delivery systems, such as nanoparticles, could also be a key area of future research to improve the delivery and effectiveness of this compound-based therapies frontiersin.org.
Mechanistic Studies on Specific Biological Effects
Detailed mechanistic studies are needed to fully understand the specific biological effects of this compound. While general mechanisms for isothiocyanates involving modulation of enzymes, induction of apoptosis, and regulation of cell cycle progression have been described, the specific cascades initiated by this compound remain to be fully elucidated mdpi.comfrontiersin.orgnih.gov. Future research could focus on specific biological outcomes, such as its impact on particular cancer cell lines, its antimicrobial spectrum and mechanisms, or its potential anti-inflammatory properties. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to gain a comprehensive understanding of the cellular responses to this compound exposure.
Advanced Toxicological Assessments
Although safety and adverse effect profiles are excluded from this article, future research must include advanced toxicological assessments of this compound. Moving beyond basic toxicity screening, these assessments should involve detailed studies on its metabolism, pharmacokinetics, and potential long-term effects. Research could utilize advanced methodologies, including in silico modeling, in vitro assays with various cell types, and in vivo studies to comprehensively evaluate its safety profile at different exposure levels and durations europa.eumdpi.commaterialsciencejournal.org. Understanding the toxicological profile is a critical step before any potential therapeutic or widespread application can be considered.
Optimization of Sustainable Synthetic Routes
Optimizing sustainable synthetic routes for this compound is an important area for future research, particularly for scaling up production for potential applications. Current synthetic methods for isothiocyanates often involve various reagents and conditions chemrxiv.orgmdpi.comresearchgate.net. Future research should focus on developing greener chemistry approaches to synthesize this compound, aiming to minimize waste generation, reduce energy consumption, and utilize more environmentally friendly reagents and solvents researchgate.netrsc.orgarxiv.org. Exploring alternative feedstocks and catalytic methods could contribute to more sustainable production processes.
Exploration of New Agricultural and Environmental Applications
The potential applications of this compound in agriculture and environmental contexts warrant further investigation. Isothiocyanates have shown activity against various pests and pathogens, suggesting potential as natural pesticides or biofumigants nih.govmdpi.com. Future research could explore the efficacy of this compound against specific agricultural pests, weeds, or soil-borne pathogens. Its potential role in environmental remediation, such as the degradation of pollutants, could also be investigated. Studies should assess its environmental fate, persistence, and potential impact on non-target organisms to ensure responsible application nih.gov.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
